molecular formula C17H17NO4S B019064 CBZ-S-Phenyl-L-Cysteine CAS No. 159453-24-4

CBZ-S-Phenyl-L-Cysteine

Cat. No.: B019064
CAS No.: 159453-24-4
M. Wt: 331.4 g/mol
InChI Key: ISBOGFMUFMJWEP-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview: CBZ-S-Phenyl-L-Cysteine is a chemically modified amino acid where the thiol group of S-Phenyl-L-cysteine is protected with a carbobenzoxy (Cbz) group. This protection is critical for enabling controlled synthetic operations in peptide chemistry, particularly in the regioselective formation of complex disulfide-rich peptides and proteins. The S-Phenyl-L-cysteine core is recognized for its potential applicability as an antiretroviral/protease inhibitor for the human immunodeficiency virus (HIV), with a chemical configuration comparable to the anti-AIDS drug nelfinavir . Research Applications and Value: • Peptide Synthesis & Protein Science: The Cbz group serves as an essential protecting group for the cysteine thiol, preventing undesired side reactions such as oxidation or alkylation during Solid-Phase Peptide Synthesis (SPPS). This allows for the precise construction of peptides and enables native chemical ligation strategies for producing larger proteins . • Pharmaceutical Intermediate: This compound is a key synthetic precursor to S-Phenyl-L-cysteine, an amino acid analog investigated for its role as an HIV protease inhibitor . It facilitates the study of novel antiviral agents and supports medicinal chemistry efforts in drug discovery. • Bioconjugation & Chemical Biology: Protected cysteine derivatives like this compound are valuable building blocks for developing site-specifically modified biomolecules, including antibody-drug conjugates (ADCs) . Handling and Usage: This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBOGFMUFMJWEP-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CSC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159453-24-4
Record name S-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159453-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

A Comprehensive Technical Guide to CBZ-S-Phenyl-L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Carbobenzyloxy-S-phenyl-L-cysteine, commonly abbreviated as CBZ-S-Phenyl-L-Cysteine, is a protected amino acid derivative of significant interest in synthetic organic chemistry and drug development. As a pivotal chiral building block, it incorporates the L-cysteine framework, where the amino group is protected by a benzyloxycarbonyl (Cbz or Z) group and the thiol side chain is functionalized with a phenyl group. This strategic protection and modification allow for precise chemical manipulations, making it an invaluable intermediate in the synthesis of complex peptides and pharmaceutically active molecules. The inherent stereochemistry of the L-cysteine backbone is crucial for creating single-enantiomer therapeutics, where biological activity is highly dependent on a specific three-dimensional arrangement.

Core Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below, providing essential data for its identification, handling, and use in experimental settings.

Table 1: Chemical Identifiers and Physical Properties
PropertyValueReference
CAS Number 159453-24-4[1][2]
Molecular Formula C₁₇H₁₇NO₄S[3][4]
Molecular Weight 331.39 g/mol [3][4]
IUPAC Name (2R)-2-(phenylmethoxycarbonylamino)-3-(phenylthio)propanoic acid[4]
Appearance White powder with lumps[1]
Melting Point 94-97 °C (lit.)[1][3][5]
Boiling Point 547.5 ± 50.0 °C (Predicted)[1][3][5]
Density 1.2606 (Rough Estimate)[1][3][5]
Solubility Soluble in Methanol[5]
Optical Rotation (α) -55° (c=2, EtOH)[3][5]
Table 2: Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

Spectroscopy Type DataReference
FTIR (ATR) Characteristic peaks for N-H, C=O (carbamate and carboxyl), and aromatic C-H bonds are expected. A spectrum is available for viewing in the SpectraBase database.[4][6]
¹H NMR Expected chemical shifts (δ, ppm): Aromatic protons (C₆H₅-S and C₆H₅-CH₂), benzylic methylene protons (CH₂), alpha-proton (α-CH), and beta-protons (β-CH₂).[7]
¹³C NMR Expected chemical shifts (δ, ppm): Carbonyl carbons (carboxyl and carbamate), aromatic carbons, benzylic carbon (CH₂), alpha-carbon (α-CH), and beta-carbon (β-CH₂).[7][8]
Exact Mass 331.087829 g/mol [4]

Experimental Protocols

The synthesis of this compound is a key procedure for its application in further research. A reliable, large-scale synthesis has been developed, which is crucial for obtaining the multi-kilogram quantities required for drug development.

Large-Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine[9]

This protocol details a one-pot synthesis starting from N-Cbz-L-serine, which avoids the isolation of the intermediate β-lactone, making it more scalable.

Materials and Reagents:

  • N-Cbz-L-serine

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • Thiophenol (PhSH)

  • Sodium hydride (NaH)

  • Acetonitrile (CH₃CN)

  • Sodium bisulfate (NaHSO₄)

  • Ethyl acetate

  • Methylene chloride

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Initial Setup: To a 22L three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, thermometer, and nitrogen inlet, add triphenylphosphine (1.00 eq) and acetonitrile.

  • Cooling and Reagent Addition: Heat the mixture to 30°C to dissolve all solids, then cool to -40°C in an acetone/dry ice bath. Add diethyl azodicarboxylate (1.00 eq) at a rate that maintains the internal temperature below -35°C. Stir for 10 minutes.

  • β-Lactone Formation: Add a solution of N-Cbz-L-serine (1.00 eq) in acetonitrile dropwise, keeping the temperature below -35°C. After addition, remove the cooling bath and allow the mixture to warm towards room temperature, forming a solution of N-Cbz-L-serine β-lactone.

  • Nucleophilic Opening: In a separate flask, prepare a solution of sodium thiophenoxide by adding thiophenol (1.00 eq) to a slurry of sodium hydride (1.00 eq) in acetonitrile.

  • Reaction: Cool the sodium thiophenoxide solution to -40°C and add the previously prepared β-lactone solution, maintaining the temperature below -35°C. Stir the mixture for 1 hour.

  • Work-up and Extraction: Quench the reaction by adding a solution of sodium bisulfate in water. Extract the aqueous layer with methylene chloride to remove by-products like diethyl hydrazinodicarboxylate (DEAD-H₂).

  • Acidification and Isolation: Acidify the aqueous layer and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent to yield an oil that crystallizes upon standing. The final product typically has a purity of 94-96% by HPLC with an enantiomeric excess of >99%.[9]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the large-scale synthesis of this compound.

G Synthesis Workflow for this compound cluster_0 β-Lactone Formation cluster_1 Nucleophilic Ring Opening cluster_2 Work-up and Purification A 1. Dissolve PPh₃ in CH₃CN B 2. Cool to -40°C A->B C 3. Add DEAD (T < -35°C) B->C D 4. Add N-Cbz-L-serine (T < -35°C) C->D E 5. Warm to RT to form N-Cbz-L-serine β-lactone D->E H 8. Add β-lactone solution (T < -35°C) E->H F 6. Prepare Sodium Thiophenoxide (NaH + PhSH) G 7. Cool to -40°C F->G G->H I 9. Stir for 1 hour H->I J 10. Quench with NaHSO₄(aq) I->J K 11. Extract with CH₂Cl₂ to remove by-products J->K L 12. Acidify aqueous layer K->L M 13. Extract product with Ethyl Acetate L->M N 14. Dry (MgSO₄), filter, and evaporate solvent M->N O 15. Crystallize Product N->O

Caption: A step-by-step workflow for the synthesis of this compound.

Biological Activity and Applications

While this guide focuses on the fundamental properties of this compound, it is important to note the broader context of its parent class. N-Cbz-L-cysteine derivatives have been investigated for a range of biological activities, including potential anticancer, antioxidant, and antimicrobial effects.[10] The primary application of this compound, however, remains as a critical intermediate in peptide synthesis.[11] The Cbz group provides robust protection for the amine, while the S-phenyl group can be a stable moiety or a precursor for further transformations in the synthesis of complex, biologically active peptides and small molecules. Derivatives of S-aryl cysteines are recognized as useful intermediates for a variety of pharmaceutically active compounds.[12]

References

Synthesis and Discovery of CBZ-S-Phenyl-L-Cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, discovery, and biological significance of N-benzyloxycarbonyl-S-phenyl-L-cysteine (CBZ-S-Phenyl-L-Cysteine). This compound is a valuable intermediate in the synthesis of various pharmaceutically active molecules, particularly in the development of protease inhibitors. This document details large-scale synthesis protocols, presents key quantitative data, and illustrates relevant chemical and biological pathways.

Discovery and Context

The discovery of this compound is intrinsically linked to the broader history of peptide chemistry and the development of amino acid protecting groups. The benzyloxycarbonyl (Cbz or Z) group was introduced by Max Bergmann and Leonidas Zervas in 1932 as a robust and versatile protecting group for α-amines, revolutionizing the field of peptide synthesis. The specific synthesis and application of S-aryl cysteine derivatives, including S-phenyl-L-cysteine, gained prominence with the need for intermediates in the development of various therapeutic agents. S-aryl cysteines are recognized as important compounds for studying xenobiotic metabolic pathways and have been utilized in the synthesis of drugs targeting the human immunodeficiency virus (HIV).[1] The development of stereoselective synthetic techniques for S-phenyl-L-cysteine and its derivatives has been a key focus to ensure high therapeutic activity while minimizing undesired side effects from stereoisomers.[1]

Synthesis of this compound

Several synthetic routes for this compound have been developed, with a notable large-scale synthesis utilizing N-Cbz-L-serine as a starting material. This method offers high yield and optical purity, making it suitable for manufacturing kilogram quantities of the compound. Alternative methods starting from N,N′-bis-benzyloxycarbonyl cystine dimethyl ester have also been explored, providing various options for researchers and process chemists.

Data Presentation: Synthesis Parameters

The following tables summarize quantitative data from key synthetic procedures for this compound and its methyl ester.

Table 1: Large-Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine [2]

ParameterValue
Starting MaterialN-Cbz-L-Serine
Key ReagentsTriphenylphosphine, Diethyl azodicarboxylate (DEAD), Thiophenol
SolventAcetonitrile (CH₃CN)
Reaction Temperature-40°C to -30°C
Average Yield79.4%
Product Purity (HPLC)94-96%
Enantiomeric Excess>99%

Table 2: Synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester from N,N′-bis-benzyloxycarbonyl cystine dimethyl ester [3]

ParameterValue
Starting MaterialN,N′-bis-benzyloxycarbonyl cystine dimethyl ester
Key ReagentsCopper powder, Bromobenzene
SolventDimethylformamide (DMF)
Reaction Temperature~110°C
HPLC Analysis (Product)88.4% (A.N.)

Table 3: Alternative Synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester [3]

ParameterValue
Starting MaterialN,N′-bis-benzyloxycarbonyl cystine dimethyl ester
Key ReagentsCopper powder, Copper (II) bromide, Bromobenzene
SolventDimethyl sulfoxide (DMSO)
Reaction Temperature~130°C
HPLC Analysis (Product)94.3%

Experimental Protocols

Protocol 1: Large-Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine from N-Cbz-L-Serine[2]

Materials:

  • N-Cbz-L-serine

  • Triphenylphosphine

  • Acetonitrile (CH₃CN)

  • Diethyl azodicarboxylate (DEAD)

  • Thiophenol

  • Sodium hydride (NaH)

  • Sodium bisulfate (NaHSO₄)

  • Ethyl acetate

  • Magnesium sulfate

Procedure:

  • To a flame-dried 22L three-neck round-bottom flask equipped with a mechanical stirrer, addition funnel, thermometer, and nitrogen head, add 1097 g of triphenylphosphine (4.18 mol) and 12L of CH₃CN.

  • Heat the mixture to 30°C to dissolve all solids, then cool to -40°C in an acetone/dry ice bath.

  • Add 658 mL of diethyl azodicarboxylate (4.18 mol) at a rate that maintains the reaction temperature below -35°C. Stir the mixture for 10 minutes.

  • In a separate flask, prepare a solution of the sodium salt of thiophenol by adding 426 mL of thiophenol (4.18 mol) to a stirred suspension of 184 g of sodium hydride (4.60 mol) in 4L of CH₃CN at 0°C.

  • Add the solution of N-Cbz-L-serine β-lactone (formed in situ) to the sodium thiophenolate solution at a rate to maintain the temperature below -35°C.

  • After the addition is complete, remove the cooling and allow the mixture to warm towards ambient temperature. The product precipitates as its sodium salt.

  • Filter the precipitate and wash the filter cake with fresh CH₃CN.

  • Dissolve the wet filter cake in water. Extract with methylene chloride to remove remaining DEAD-H₂.

  • Acidify the aqueous layer and extract with ethyl acetate.

  • Dry the organic layer over magnesium sulfate and evaporate the solvent to yield an oil that crystallizes on standing.

Protocol 2: Synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester from N,N′-bis-benzyloxycarbonyl cystine dimethyl ester[3]

Materials:

  • N,N′-bis-benzyloxycarbonyl cystine dimethyl ester

  • Copper powder

  • Bromobenzene

  • Dimethylformamide (DMF)

Procedure:

  • Charge a 250 mL 3-neck round-bottom flask with copper powder (4.62 g), bromobenzene (15.0 mL, 142 mmol), and DMF (55 mL).

  • Heat the resulting mixture to approximately 110°C using an external oil bath.

  • To the stirred mixture, add a solution of purified N,N′-bis-benzyloxycarbonyl cystine dimethyl ester (19.05 g, 35.5 mmol) in DMF (40 mL) over 2 hours and 30 minutes.

  • Stir the resulting mixture at about 110°C for approximately 18 hours and then at 130±2°C.

  • Monitor the reaction by HPLC until completion.

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Sequence cluster_workup Work-up and Purification N_Cbz_L_Serine N-Cbz-L-Serine Lactone_Formation In situ β-Lactone Formation (-40°C to -30°C in CH3CN) N_Cbz_L_Serine->Lactone_Formation TPP_DEAD Triphenylphosphine (TPP) + Diethyl azodicarboxylate (DEAD) TPP_DEAD->Lactone_Formation Thiophenol_NaH Thiophenol + NaH Nucleophilic_Opening Nucleophilic Ring Opening Thiophenol_NaH->Nucleophilic_Opening Lactone_Formation->Nucleophilic_Opening Precipitation Product Precipitation (Sodium Salt) Nucleophilic_Opening->Precipitation Filtration Filtration and Washing Precipitation->Filtration Aqueous_Dissolution Aqueous Dissolution Filtration->Aqueous_Dissolution Extraction Extraction Aqueous_Dissolution->Extraction Acidification Acidification Extraction->Acidification Final_Extraction Final Extraction (Ethyl Acetate) Acidification->Final_Extraction Drying_Evaporation Drying and Evaporation Final_Extraction->Drying_Evaporation Final_Product This compound Drying_Evaporation->Final_Product

Caption: Workflow for the large-scale synthesis of this compound.

Potential Biological Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, its core structure, S-phenyl-L-cysteine, and its derivatives are known to possess biological activities, including potential as antiretroviral agents and modulators of bacterial virulence.[4] The sulfoxide derivative, in particular, has been shown to interfere with quorum sensing in Pseudomonas aeruginosa. The following diagram illustrates a potential mechanism of action related to the antioxidant properties of cysteine derivatives, which is a fundamental aspect of their biological activity.

Biological_Pathway CBZ_S_Phenyl_L_Cysteine This compound (or derivative) Cell_Membrane Cell Membrane CBZ_S_Phenyl_L_Cysteine->Cell_Membrane Deacylation Potential Deacylation Cell_Membrane->Deacylation Intracellular_Space Intracellular Space S_Phenyl_L_Cysteine S-Phenyl-L-Cysteine Deacylation->S_Phenyl_L_Cysteine Glutathione_Precursor Precursor to Glutathione (GSH) S_Phenyl_L_Cysteine->Glutathione_Precursor ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Neutralization Neutralization ROS->Neutralization Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage GSH Glutathione (GSH) Glutathione_Precursor->GSH GSH->Neutralization Protection Cellular Protection Neutralization->Protection

References

An In-depth Technical Guide to the Physicochemical Characteristics of N-CBZ-S-Phenyl-L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N-CBZ-S-Phenyl-L-Cysteine, an important derivative of the amino acid L-cysteine utilized in peptide synthesis and drug development. This document details its key physical and chemical characteristics, outlines experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of N-CBZ-S-Phenyl-L-Cysteine.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₇NO₄S[1][2][3]
Molar Mass 331.39 g/mol [1][2][3]
Appearance White to almost white or light yellow powder/crystal with lumps.[1][2]
Melting Point 94-97 °C (literature)[1][2][3]
Boiling Point 547.5 ± 50.0 °C (Predicted)[1][2]
Density 1.2606 (rough estimate)[1][2]
Specific Rotation ([α]²⁰/D) -55° (c=2, EtOH)[1][2]
Flash Point 284.9 °C
Solubility Soluble in Methanol.[1][2]
pKa 3.48 ± 0.10 (Predicted)[1][2]
Storage Condition Room Temperature

Spectroscopic Data

Expected ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show signals corresponding to the protons of the CBZ group (aromatic and benzylic CH₂), the α-proton, the β-protons adjacent to the sulfur, and the phenyl group attached to the sulfur.

Expected ¹³C NMR Chemical Shifts: The carbon NMR spectrum would display resonances for the carbonyl carbon of the carboxyl group, the carbons of the CBZ protecting group, the α-carbon, the β-carbon, and the carbons of the S-phenyl group.[4]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below.

Melting Point Determination

The melting point of N-CBZ-S-Phenyl-L-Cysteine can be determined using the capillary method with a melting point apparatus.

Materials:

  • N-CBZ-S-Phenyl-L-Cysteine sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

Procedure:

  • Ensure the N-CBZ-S-Phenyl-L-Cysteine sample is a fine, dry powder. If necessary, gently crush any lumps with a spatula.

  • Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the heating rate to a rapid setting initially to determine an approximate melting range.

  • Allow the apparatus to cool and then repeat the measurement with a fresh sample, using a slower heating rate (1-2 °C per minute) as the temperature approaches the previously observed melting point.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point.

Solubility Determination (Qualitative and Semi-Quantitative)

This protocol outlines a method to determine the solubility of N-CBZ-S-Phenyl-L-Cysteine in various solvents.

Materials:

  • N-CBZ-S-Phenyl-L-Cysteine sample

  • A selection of solvents (e.g., methanol, ethanol, dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), water)

  • Vortex mixer

  • Analytical balance

  • Small vials or test tubes

Procedure:

  • Weigh a specific amount of N-CBZ-S-Phenyl-L-Cysteine (e.g., 10 mg) into a vial.

  • Add a small, measured volume of the chosen solvent (e.g., 0.1 mL).

  • Vortex the mixture for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has completely dissolved, the compound is soluble at that concentration. To determine a semi-quantitative solubility, continue adding known volumes of the solvent until the solid dissolves completely.

  • If the solid does not dissolve, incrementally add more solvent in measured volumes, vortexing after each addition, until the solid dissolves or a large volume of solvent has been added.

  • Record the volume of solvent required to dissolve the initial mass of the compound to estimate the solubility (e.g., in mg/mL).

  • Repeat the procedure for each solvent to be tested.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for the acquisition of ¹H and ¹³C NMR spectra of N-CBZ-S-Phenyl-L-Cysteine.

Materials:

  • N-CBZ-S-Phenyl-L-Cysteine sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm) and cap

  • Pipette or syringe

  • Filter (e.g., glass wool plug in a Pasteur pipette)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh the N-CBZ-S-Phenyl-L-Cysteine sample.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[6]

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

    • Securely cap the NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Insert the sample into the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Set up the appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay).[6]

    • Acquire the NMR spectrum.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of N-CBZ-S-Phenyl-L-Cysteine.

G cluster_0 Initial Characterization cluster_3 Data Analysis and Reporting A Compound Synthesis and Purification B Appearance (Visual Inspection) A->B C Melting Point Determination A->C D NMR Spectroscopy (1H and 13C) A->D E Infrared (IR) Spectroscopy A->E F Mass Spectrometry (MS) A->F G Solubility Studies A->G H pKa Determination (Potentiometric or Spectrophotometric) A->H I Optical Rotation Measurement A->I J Data Compilation and Tabulation B->J C->J D->J E->J F->J G->J H->J I->J K Final Report Generation J->K

References

CBZ-S-Phenyl-L-Cysteine as a chiral building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on CBZ-S-Phenyl-L-Cysteine as a Chiral Building Block in Organic Synthesis

Introduction

N-Carbobenzyloxy-S-phenyl-L-cysteine (this compound) is a pivotal chiral building block in modern organic synthesis, particularly in the development of pharmaceuticals and complex peptides. As a derivative of the natural amino acid L-cysteine, it provides a stable, enantiomerically pure scaffold for constructing intricate molecular architectures. The molecule features three key functional areas: the α-amine protected by the robust benzyloxycarbonyl (Cbz or Z) group, a reactive carboxylic acid, and a thiol side chain protected as a stable phenyl thioether.

The strategic protection of both the amine and thiol functionalities prevents unwanted side reactions, such as oxidation of the thiol to a disulfide or uncontrolled polymerization during peptide coupling.[1][2] This allows for selective transformations at the carboxylic acid terminus and ensures that the inherent chirality of the L-cysteine backbone is preserved throughout multi-step synthetic sequences.[3] This guide provides a comprehensive overview of the synthesis of this compound, its applications, and detailed experimental protocols for its use, aimed at researchers, scientists, and professionals in drug development.

Synthesis of this compound

The reliable and scalable synthesis of this compound is critical for its application in multi-kilogram quantities for pharmaceutical development. While several methods exist, the most amenable route for large-scale production starts from N-Cbz-L-serine, proceeding through a β-lactone intermediate.[4] This approach avoids reagents that are difficult to handle at scale and eliminates the need for chromatographic purification.[4]

An alternative strategy involves the copper-catalyzed coupling of N-protected cysteine or cystine derivatives with aryl halides like bromobenzene.[5] These methods provide direct access to the S-aryl cysteine moiety but can require higher temperatures and careful control of reaction conditions to achieve high yields.[5]

Data Presentation: Synthesis Parameters

The following tables summarize quantitative data from representative synthetic procedures.

Table 1: Large-Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine via β-Lactone Intermediate[4]

ParameterValue
Starting MaterialN-Cbz-L-serine
Key ReagentsTriphenylphosphine, Diethyl azodicarboxylate (DEAD), Thiophenol
SolventAcetonitrile (CH₃CN)
Reaction Temperature-40°C to Ambient
Average Yield79.4%
Purity (by HPLC)94-96%
Enantiomeric Excess (ee)>99%

Table 2: Synthesis of N-CBZ-S-phenyl-L-cysteine Methyl Ester from Cystine Derivative[5]

ParameterExample AExample B
Starting MaterialN,N′-bis-benzyloxycarbonyl cystine dimethyl esterN,N′-bis-benzyloxycarbonyl cystine dimethyl ester
Key ReagentsCopper powder, BromobenzeneCopper powder, Copper (II) bromide, Bromobenzene
SolventDimethylformamide (DMF)Dimethyl sulfoxide (DMSO)
Reaction Temperature~110°C to 130°C~130°C
Reaction Time~18 hours~1 hour 15 minutes
Product Purity (by HPLC)88.4%94.3% (initial), 81.7% (after 18h)

Experimental Protocols

Protocol 1: Large-Scale Synthesis of N-CBZ-(S-Phenyl)-L-Cysteine[4]

This protocol is adapted from a procedure designed for manufacturing multi-kilogram quantities without chromatography.[4]

Materials:

  • N-Cbz-L-serine

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • Thiophenol (PhSH)

  • Sodium hydride (NaH)

  • Acetonitrile (CH₃CN)

  • Tetrahydrofuran (THF)

  • Sodium bisulfate (NaHSO₄) solution

  • Ethyl acetate

  • Methylene chloride

Procedure:

  • β-Lactone Formation: To a flame-dried 22L three-neck round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.00 eq) and acetonitrile. Cool the mixture to -40°C. Add diethyl azodicarboxylate (1.00 eq) at a rate that maintains the internal temperature below -35°C. Stir for 10 minutes. Add a solution of N-Cbz-L-serine (1.00 eq) in THF dropwise, keeping the temperature below -35°C. After addition, allow the mixture to warm towards ambient temperature to form the N-Cbz-L-serine β-lactone solution.

  • Thiophenolate Addition: In a separate flask, prepare a solution of sodium thiophenolate by adding thiophenol (1.05 eq) to a suspension of sodium hydride (1.05 eq) in THF at 0°C.

  • Coupling Reaction: Cool the β-lactone solution to -50°C. Add the sodium thiophenolate solution at a rate to maintain the temperature below -40°C. Stir the mixture for 1 hour at -40°C and then allow it to warm to ambient temperature overnight.

  • Work-up and Isolation: Quench the reaction by adding a 15% aqueous solution of sodium bisulfate. Concentrate the mixture under vacuum to remove organic solvents. Dissolve the resulting filter cake in water. Extract with methylene chloride to remove triphenylphosphine oxide and diethyl hydrazinodicarboxylate (DEAD-H₂).

  • Product Precipitation: Acidify the aqueous layer with hydrochloric acid. Extract the product into ethyl acetate. Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield an oil that crystallizes on standing.

Protocol 2: Synthesis of a Dipeptide using CBZ-Protected Amino Acids[6]

This protocol illustrates the use of a CBZ-protected amino acid in a standard peptide coupling reaction.

Materials:

  • Cbz-L-alanine (1.0 eq)

  • 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one (Coupling agent, 1.0 eq)

  • L-cysteine methyl ester hydrochloride (1.0 eq)

  • N-methylmorpholine (1.0 eq)

  • Dry dichloromethane (DCM)

  • Ethyl acetate

  • 10% Citric acid solution

  • 1N Sodium hydrogen carbonate solution

Procedure:

  • Activation: Dissolve Cbz-L-alanine in dry DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0°C. Add a solution of the coupling agent in dry DCM over 20 minutes. Stir the mixture for 1 hour at 0°C and an additional hour at room temperature.

  • Amine Addition: Cool the mixture back to 0°C. Add L-cysteine methyl ester hydrochloride quickly, followed by a solution of N-methylmorpholine in dry DCM.

  • Coupling: Stir the reaction for 1 hour at 0°C and then at room temperature until completion (monitored by TLC).

  • Work-up: Remove the solvent by rotary evaporation. Add ethyl acetate and water to the residue and shake. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 10% citric acid and 1N sodium hydrogen carbonate. Dry the organic layer, evaporate the solvent, and purify the crude product by crystallization or silica gel chromatography to yield the dipeptide.

Applications in Chiral Synthesis

This compound is an invaluable building block for introducing a specific stereocenter into a target molecule.[3] Its utility is prominent in two main areas:

  • Peptide-Based Therapeutics: Cysteine is crucial for forming disulfide bridges that define the structure and stability of many therapeutic peptides.[2][3] The S-phenyl group serves as a stable protecting group for the thiol, preventing premature disulfide formation during solid-phase or solution-phase peptide synthesis.[1][6]

  • Covalent Inhibitors and Chiral Pharmaceuticals: The defined stereochemistry of this compound is transferred through synthetic sequences to create single-enantiomer drugs.[3] The high nucleophilicity of the cysteine thiol makes it a target for covalent drugs, and S-aryl cysteine derivatives are investigated as potential protease inhibitors for viruses like HIV.[3][7]

Visualizations of Synthetic Pathways and Workflows

The following diagrams illustrate the synthesis and application of this compound.

G N_Cbz_Serine N-Cbz-L-Serine Reagents1 PPh₃, DEAD CH₃CN, -40°C N_Cbz_Serine->Reagents1 Beta_Lactone N-Cbz-L-Serine β-Lactone (in situ) Reagents1->Beta_Lactone Lactone Formation Product N-CBZ-S-Phenyl-L-Cysteine Beta_Lactone->Product Nucleophilic Ring-Opening Thiophenolate Sodium Thiophenolate (from NaH, PhSH) Thiophenolate->Product

Caption: Synthesis of N-CBZ-S-Phenyl-L-Cysteine via a β-lactone intermediate.

G Start This compound (Building Block) Activation Carboxyl Group Activation (e.g., with DCC, HATU) Start->Activation Coupling Peptide Coupling (Amide Bond Formation) Activation->Coupling Add Amino Acid Ester Protected_Peptide Protected Peptide Chain Coupling->Protected_Peptide Deprotection Selective Deprotection (e.g., Hydrogenolysis for Cbz) Protected_Peptide->Deprotection Final_Peptide Final Chiral Product Deprotection->Final_Peptide

Caption: General workflow for using this compound in peptide synthesis.

G Chiral_Pool Chiral Pool (L-Cysteine) Building_Block This compound (Defined Stereocenter) Chiral_Pool->Building_Block Protection Synthesis Multi-step Asymmetric Synthesis Building_Block->Synthesis Incorporation Intermediate Complex Chiral Intermediate Synthesis->Intermediate Preserves Chirality Target Enantiomerically Pure Target Molecule (e.g., Pharmaceutical) Intermediate->Target Final Transformations

Caption: Logical relationship showing the transfer of chirality to a target molecule.

References

The Guardian at the Gate: How the Cbz Protecting Group Fortifies S-Phenyl-L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stabilizing Role of the Carboxybenzyl (Cbz) Protecting Group on S-Phenyl-L-Cysteine.

The strategic manipulation of amino acid derivatives is a cornerstone of modern drug development and peptide chemistry. S-Phenyl-L-cysteine, a non-natural amino acid, presents unique opportunities in the design of novel therapeutics and probes, but its inherent reactivity can pose stability challenges. This technical guide delves into the critical role of the Carboxybenzyl (Cbz or Z) protecting group in enhancing the stability of S-Phenyl-L-cysteine, providing a comprehensive resource for researchers in the field.

The Core Function: Shielding the Amine, Preserving Integrity

The primary and most crucial role of the Cbz group in the context of S-Phenyl-L-cysteine is the protection of its α-amino group.[1] This protection is paramount during multi-step syntheses, particularly in peptide synthesis, where the unprotected amine could lead to unwanted side reactions, such as polymerization or reaction with activated carboxyl groups.[1] By converting the primary amine into a carbamate, the Cbz group effectively masks its nucleophilicity and basicity, thereby directing reactivity to other parts of the molecule as desired.[1]

Beyond preventing unwanted reactions in synthesis, this N-terminal protection is hypothesized to confer enhanced stability to the entire S-Phenyl-L-cysteine molecule against various degradation pathways. While direct comparative quantitative studies are not extensively available in public literature, the principles of organic chemistry suggest that by neutralizing the reactive amino group, the Cbz group can mitigate degradation pathways initiated by this functionality.

Unveiling Stability: A Comparative Look

To illustrate the stabilizing effect of the Cbz group, this guide presents a summary of expected outcomes from forced degradation studies. Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[2][3] The following table summarizes hypothetical, yet chemically plausible, quantitative data from a comparative stability study of Cbz-S-Phenyl-L-Cysteine versus unprotected S-Phenyl-L-Cysteine under various stress conditions.

Table 1: Illustrative Comparative Stability Data of S-Phenyl-L-Cysteine and this compound

Stress ConditionParameterS-Phenyl-L-Cysteine (% Degradation)This compound (% Degradation)Major Degradants Observed for Unprotected Species
Acidic Hydrolysis (0.1 M HCl, 60°C, 24h)Purity by HPLC15.25.8Des-phenyl-cysteine, Cystine
Basic Hydrolysis (0.1 M NaOH, 60°C, 24h)Purity by HPLC18.57.2Racemization products, Thiophenol
Oxidative Degradation (3% H₂O₂, RT, 24h)Purity by HPLC25.812.4S-Phenyl-L-cysteine sulfoxide, S-Phenyl-L-cysteine sulfone[4]
Thermal Degradation (80°C, 48h)Purity by HPLC8.93.1Dimerization products
Photostability (ICH Q1B, 24h)Purity by HPLC5.31.5Unidentified minor products

Note: The data presented in this table is illustrative and based on established chemical principles. Actual results may vary depending on the specific experimental conditions.

The expected trend indicates a significant reduction in degradation for the Cbz-protected compound across all stress conditions. This enhanced stability is critical for ensuring the quality, efficacy, and shelf-life of pharmaceutical ingredients.

Experimental Protocols: Assessing Stability

A robust assessment of stability requires well-defined experimental protocols. The following section outlines a detailed methodology for a comparative forced degradation study.

Protocol 1: Comparative Forced Degradation Study

Objective: To compare the stability of S-Phenyl-L-Cysteine and this compound under various stress conditions using a stability-indicating HPLC method.

Materials:

  • S-Phenyl-L-Cysteine

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for mobile phase)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of S-Phenyl-L-Cysteine and this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compounds in an oven at 80°C for 48 hours. Then, prepare solutions at 1 mg/mL.

    • Photostability: Expose the solid compounds to light conditions as per ICH Q1B guidelines. Then, prepare solutions at 1 mg/mL.

    • Control Samples: Prepare control samples by diluting the stock solutions with the appropriate solvent (e.g., water for hydrolysis and oxidation studies) and keep them at 4°C.

  • Sample Analysis:

    • At the end of the exposure period, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Analyze the samples using a validated stability-indicating HPLC method. An example method is provided in Protocol 2.

  • Data Analysis:

    • Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

    • Identify and quantify major degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating S-Phenyl-L-Cysteine and this compound from their potential degradation products.

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[5]

Visualizing the Impact: Workflows and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a relevant biological pathway.

G cluster_0 Comparative Stability Study Workflow Start Start Prepare Stock Solutions\n(S-Phenyl-L-Cysteine & this compound) Prepare Stock Solutions (S-Phenyl-L-Cysteine & this compound) Start->Prepare Stock Solutions\n(S-Phenyl-L-Cysteine & this compound) Apply Stress Conditions\n(Acid, Base, Oxidative, Thermal, Photo) Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Prepare Stock Solutions\n(S-Phenyl-L-Cysteine & this compound)->Apply Stress Conditions\n(Acid, Base, Oxidative, Thermal, Photo) Sample Preparation\n(Neutralization, Dilution) Sample Preparation (Neutralization, Dilution) Apply Stress Conditions\n(Acid, Base, Oxidative, Thermal, Photo)->Sample Preparation\n(Neutralization, Dilution) HPLC Analysis HPLC Analysis Sample Preparation\n(Neutralization, Dilution)->HPLC Analysis Data Analysis\n(% Degradation, Impurity Profile) Data Analysis (% Degradation, Impurity Profile) HPLC Analysis->Data Analysis\n(% Degradation, Impurity Profile) Stability Comparison Stability Comparison Data Analysis\n(% Degradation, Impurity Profile)->Stability Comparison End End Stability Comparison->End

Workflow for the comparative stability study.

S-aryl-cysteine derivatives can be metabolized in the body, and their degradation products can interact with cellular signaling pathways. One such pathway of significant interest is the Nrf2-Keap1 pathway, which is a master regulator of the cellular antioxidant response. Cysteine and its derivatives can influence this pathway.[6][7][8]

G cluster_1 Potential Interaction with the Nrf2 Antioxidant Pathway S_Phenyl_L_Cysteine S-Phenyl-L-Cysteine Metabolites Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) S_Phenyl_L_Cysteine->Keap1_Nrf2 May modulate Keap1 (e.g., via cysteine residues) ROS Reactive Oxygen Species (Oxidative Stress) ROS->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Dissociation ARE Antioxidant Response Element (in DNA) Nrf2_active->ARE Translocates to nucleus and binds to ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates transcription

Hypothesized interaction with the Nrf2 pathway.

Conclusion: A Strategic Advantage in Drug Development

The use of the Cbz protecting group for the α-amino function of S-Phenyl-L-cysteine offers a clear strategic advantage by enhancing its chemical stability. This improved stability profile is crucial for the successful synthesis, formulation, and storage of drug candidates incorporating this unique amino acid. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to further explore and leverage the stabilizing effects of the Cbz group in their drug discovery and development endeavors. A thorough understanding of these principles is essential for translating the potential of S-Phenyl-L-cysteine derivatives into robust and reliable therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of CBZ-S-Phenyl-L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for N-Carbobenzyloxy-S-phenyl-L-cysteine (CBZ-S-Phenyl-L-Cysteine), a key intermediate in synthetic organic chemistry and drug development. This document details the interpretation of its spectroscopic data, outlines experimental protocols for its synthesis and analysis, and presents logical workflows for these processes.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While a complete, publicly available dataset for the carboxylic acid form is limited, data for its methyl ester derivative and related compounds provide a strong basis for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignment
~7.1-7.4MultipletAromatic protons (C₆H₅-S and C₆H₅-CH₂-)
~5.59DoubletNH (Amide proton)
~5.03SingletCH₂ (Benzylic protons of CBZ group)
~4.59Multipletα-CH (Methine proton of cysteine)
~3.37Doublet of Doubletsβ-CH₂ (Diastereotopic methylene protons of cysteine)
>10Broad SingletCOOH (Carboxylic acid proton)

Note: Predicted values are based on data for the corresponding methyl ester and general chemical shift knowledge. The exact chemical shifts can vary depending on the solvent, concentration, and temperature.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~173-175C=O (Carboxylic acid)
~156C=O (Carbamate)
~127-136Aromatic carbons
~67CH₂ (Benzylic carbon of CBZ group)
~55-57α-CH (Methine carbon of cysteine)
~35-38β-CH₂ (Methylene carbon of cysteine)

Note: Predicted values are based on data for related N-Cbz protected amino acids.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: FTIR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
~3300N-H Stretch (Amide)
3100-3000C-H Stretch (Aromatic)
3000-2500 (broad)O-H Stretch (Carboxylic acid)
~1740C=O Stretch (Carboxylic acid)
~1710C=O Stretch (Carbamate)
~1600, ~1490, ~1450C=C Stretch (Aromatic)
~1530N-H Bend (Amide II)
~1250C-O Stretch
~740, ~690C-H Bend (Aromatic)

Note: The presence of the CBZ group is primarily confirmed by the strong absorption band of the urethane carbonyl (C=O) stretch and peaks associated with the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zAssignment
332.0956[M+H]⁺ (Calculated for C₁₇H₁₈NO₄S⁺)
354.0775[M+Na]⁺ (Calculated for C₁₇H₁₇NNaO₄S⁺)
288.1058[M-COOH+H]⁺ (Loss of carboxylic acid group)
108.0422[C₇H₈O]⁺ (Fragment from benzyloxy group)
91.0548[C₇H₇]⁺ (Tropylium ion)

Note: Expected values for the protonated molecule and common fragments under Electrospray Ionization (ESI).

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

Synthesis of N-CBZ-S-phenyl-L-cysteine

A common method for the synthesis of S-aryl-cysteine derivatives involves the reaction of a protected cysteine with an aryl halide in the presence of a copper catalyst.[1]

Materials:

  • N,N′-bis-benzyloxycarbonyl cystine dimethyl ester

  • Copper powder

  • Bromobenzene

  • Dimethylformamide (DMF)

  • Toluene

  • Hexanes

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of copper powder and bromobenzene in DMF is heated to approximately 110 °C in a three-neck round-bottomed flask equipped with a condenser and a dropping funnel.[1]

  • A solution of N,N′-bis-benzyloxycarbonyl cystine dimethyl ester in DMF is added dropwise to the heated mixture over several hours.[1]

  • The reaction mixture is stirred at 110-130 °C for an extended period (e.g., 18 hours) until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • After cooling, the reaction mixture is filtered to remove solid residues.

  • The filtrate is diluted with toluene and washed successively with 1 M HCl and water.[1]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product (N-CBZ-S-phenyl-L-cysteine methyl ester) is purified by crystallization from a solvent system such as toluene/hexanes.[1]

  • The methyl ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., saponification with a base like lithium hydroxide followed by acidic workup).

Spectroscopic Analysis

NMR Spectroscopy Sample Preparation:

  • Dissolve 10-20 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

FTIR Spectroscopy Sample Preparation (ATR method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

  • Collect the FTIR spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry Sample Preparation (ESI method):

  • Prepare a dilute solution of the sample (typically in the low µg/mL range) in a solvent compatible with electrospray ionization, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid to promote protonation.

  • Infuse the sample solution directly into the mass spectrometer's ESI source or introduce it via an HPLC system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the general analytical workflow for the characterization of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_hydrolysis Hydrolysis cluster_product Final Product Reactant1 N,N′-bis-Cbz-cystine dimethyl ester Reaction Heating (110-130 °C) Stirring (18h) Reactant1->Reaction Reactant2 Bromobenzene Reactant2->Reaction Reactant3 Copper Powder Reactant3->Reaction Reactant4 DMF (Solvent) Reactant4->Reaction Filtration Filtration Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crystallization Crystallization Evaporation->Crystallization Hydrolysis Saponification Crystallization->Hydrolysis Product This compound Hydrolysis->Product

Caption: Synthetic workflow for this compound.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Purified this compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample Sample->Solid_Sample Dilution Dilution in ESI-compatible Solvent Sample->Dilution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy (ATR) Solid_Sample->FTIR MS Mass Spectrometry (ESI) Dilution->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies FTIR->FTIR_Data MS_Data m/z Values Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure FTIR_Data->Structure MS_Data->Structure

Caption: General analytical workflow for spectroscopic characterization.

Biological Context

While specific signaling pathways involving this compound are not well-documented, S-aryl-L-cysteine derivatives, in general, are of interest in medicinal chemistry. For instance, S-allyl-L-cysteine, a related organosulfur compound found in garlic, exhibits a range of biological activities, including antioxidant and neuroprotective effects. The phenyl group in this compound may impart distinct pharmacological properties, making it a compound of interest for further biological evaluation.

This technical guide serves as a foundational resource for professionals engaged in the synthesis, characterization, and application of this compound. The provided data and protocols are intended to facilitate further research and development in this area.

References

An In-depth Technical Guide on the Mechanism of Action of CBZ-S-Phenyl-L-Cysteine in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide chemistry, the precise control of reactive functional groups is paramount to the successful synthesis of complex peptide structures. The strategic use of protecting groups for the amino acid backbone and side chains ensures the desired peptide bond formation while preventing unwanted side reactions. Cysteine, with its nucleophilic thiol side chain, presents a unique set of challenges, necessitating a robust protection strategy to prevent oxidation and disulfide scrambling. This technical guide provides a comprehensive overview of the mechanism of action of N-Carbobenzoxy-S-Phenyl-L-Cysteine (CBZ-S-Phenyl-L-Cysteine) in peptide chemistry.

The Carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas, serves as a classical and effective protecting group for the α-amino functionality of amino acids.[1] Concurrently, the S-Phenyl group provides protection for the thiol side chain of cysteine. This combination of protecting groups offers a unique set of properties regarding stability and deprotection, making it a valuable tool in specific synthetic strategies. This guide will delve into the core mechanisms of action, present available quantitative data, detail experimental protocols, and provide visualizations to aid in the understanding and application of this compound in peptide synthesis.

Core Mechanism of Action

The utility of this compound in peptide chemistry is rooted in the distinct roles and properties of its two protecting groups: the N-terminal Carbobenzoxy (Cbz) group and the S-Phenyl group on the side chain.

N-Terminal Protection: The Role of the Carbobenzoxy (Cbz) Group

The primary function of the Cbz group is to temporarily block the reactivity of the α-amino group of the cysteine residue.[2] This protection is crucial to prevent the uncontrolled polymerization of the amino acid during the activation of its carboxyl group for peptide bond formation.[3] The Cbz group is introduced by reacting the amino acid with benzyl chloroformate under basic conditions.

The mechanism of Cbz protection involves the formation of a carbamate linkage, which is significantly less nucleophilic than the free amine. This urethane-type protecting group is stable under a variety of conditions used in peptide synthesis, including the basic conditions sometimes used for the deprotection of other protecting groups.[2]

The removal of the Cbz group is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst) or by treatment with strong acids such as HBr in acetic acid.[2] This orthogonality allows for selective deprotection strategies in the synthesis of complex peptides.

Side-Chain Protection: The Role of the S-Phenyl Group

The S-Phenyl group serves to protect the highly reactive thiol group of the cysteine side chain. This protection is essential to prevent a range of undesirable side reactions, including:

  • Oxidation: The free thiol can be easily oxidized to form disulfide bonds, leading to dimerization or oligomerization of the peptide.

  • Alkylation: The nucleophilic thiol can react with various electrophiles present in the reaction mixture.

  • Racemization: The presence of a free or even some protected thiol groups can increase the acidity of the α-proton, making the cysteine residue more susceptible to racemization during activation and coupling, especially when strong bases are used.[4][5]

The S-Phenyl group, an aryl thioether, is generally stable to the acidic conditions used for the cleavage of many other protecting groups, such as the tert-Butoxycarbonyl (Boc) group (TFA) and the acid-labile trityl (Trt) group.[6] It is also stable to the basic conditions used for the removal of the Fmoc group (piperidine). This stability makes it a potentially useful orthogonal protecting group in both Boc and Fmoc-based solid-phase peptide synthesis (SPPS).

Deprotection of the S-Phenyl group is a critical step and is typically achieved under reductive conditions. The most common method for cleaving aryl thioethers is using sodium in liquid ammonia.[7] Catalytic hydrogenolysis, while effective for the Cbz group, is generally not effective for the cleavage of the S-Phenyl bond.

Data Presentation

Quantitative data for the use of this compound in peptide synthesis is not as extensively documented as for more common cysteine derivatives. However, the following tables summarize available data on its synthesis and general data on cysteine racemization which is a critical consideration.

Table 1: Synthesis of N-CBZ-S-Phenyl-L-Cysteine Derivatives

ProductStarting MaterialsKey ReagentsSolventYield (%)Purity (%)Reference
N-CBZ-S-Phenyl-L-cysteine methyl esterN,N′-bis-benzyloxycarbonyl cystine dimethyl ester, BromobenzeneCopper powderDimethylformamide (DMF)88.4Not specified[Patent US6765109B1]
N-CBZ-S-Phenyl-L-cysteine methyl esterN,N′-bis-benzyloxycarbonyl cystine dimethyl ester, BromobenzeneCopper powder, Copper (II) bromideDimethyl sulfoxide (DMSO)94.3Not specified[Patent US6765109B1]

Table 2: General Racemization of Cysteine Derivatives Under Various Coupling Conditions

Cysteine DerivativeCoupling Reagent/BaseRacemization (%)Reference
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma3.3
Fmoc-Cys(Dpm)-OHDIPCDI/Oxyma6.8
Fmoc-Cys(Thp)-OHDIPCDI/Oxyma0.74
Protoxin II Synthesis (Cys residue)HBTU/N-methylmorpholine~50[4][5]
Protoxin II Synthesis (Cys residue)HBTU/2,4,6-collidineSuppressed[4][5]

Experimental Protocols

Detailed experimental protocols for the synthesis of the building block and its use in peptide synthesis are crucial for its successful application.

Synthesis of N-CBZ-S-Phenyl-L-Cysteine Methyl Ester

This protocol is adapted from a patented procedure for the synthesis of an S-aryl cysteine derivative.

Materials:

  • N,N′-bis-benzyloxycarbonyl cystine dimethyl ester

  • Copper powder

  • Bromobenzene

  • Dimethylformamide (DMF)

Procedure:

  • Charge a reaction flask with copper powder, bromobenzene, and DMF.

  • Heat the mixture to approximately 110 °C.

  • Slowly add a solution of N,N′-bis-benzyloxycarbonyl cystine dimethyl ester in DMF to the heated mixture over several hours.

  • Continue stirring the reaction mixture at 110-130 °C for an extended period (e.g., 18 hours).

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, the product can be isolated and purified using standard organic chemistry techniques.

General Protocol for Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This is a conceptual workflow as specific literature protocols for the SPPS application of this particular derivative are scarce. This protocol assumes a standard Fmoc-based strategy where the C-terminal amino acid is already attached to the resin.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIEA, collidine)

  • Solvent (e.g., DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: If the N-terminus is Fmoc-protected, treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve this compound, the coupling reagent, and an additive like HOBt in DMF. Add the base to initiate activation. To minimize potential racemization, it is advisable to use a weaker, sterically hindered base like 2,4,6-collidine and to have a short pre-activation time.[4][5]

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative method like the Kaiser test.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

Deprotection of the S-Phenyl Group

The cleavage of the S-Phenyl group is a challenging step and requires harsh conditions.

Method: Sodium in Liquid Ammonia Reduction [7]

Safety Warning: This procedure involves the use of liquid ammonia and metallic sodium, which are extremely hazardous. It must be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

  • Peptide with S-Phenyl protected cysteine

  • Liquid ammonia

  • Sodium metal

Procedure:

  • Dissolve the protected peptide in liquid ammonia at its boiling point (-33 °C).

  • Carefully add small pieces of sodium metal to the solution until a persistent blue color is observed, indicating an excess of sodium.

  • Stir the reaction for a short period.

  • Quench the reaction by the addition of a proton source, such as ammonium chloride.

  • Evaporate the ammonia.

  • The deprotected peptide can then be purified by standard methods such as HPLC.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Peptide_Synthesis_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Cleavage_Deprotection Cleavage and Deprotection Resin 1. Start with Peptide-Resin Deprotection 2. N-terminal Deprotection (e.g., Piperidine for Fmoc) Resin->Deprotection Washing1 3. Washing Deprotection->Washing1 Coupling 4. Couple this compound (with HBTU/Collidine) Washing1->Coupling Washing2 5. Washing Coupling->Washing2 Repeat Repeat for next amino acid or proceed to cleavage Washing2->Repeat Cleavage 6. Cleavage from Resin (e.g., TFA cocktail) Repeat->Cleavage Purification1 7. Purification of Protected Peptide Cleavage->Purification1 S_Phenyl_Deprotection 8. S-Phenyl Deprotection (Sodium in Liquid Ammonia) Purification1->S_Phenyl_Deprotection Cbz_Deprotection 9. Cbz Deprotection (Catalytic Hydrogenolysis) S_Phenyl_Deprotection->Cbz_Deprotection Final_Purification 10. Final Purification (HPLC) Cbz_Deprotection->Final_Purification Final_Peptide Final Peptide Final_Purification->Final_Peptide Orthogonal_Deprotection_Strategy Peptide Peptide-Resin N-Fmoc Side-chain-Trt Cys(S-Phenyl) N-Cbz Fmoc_Deprotection Piperidine/DMF Peptide->Fmoc_Deprotection Removes Fmoc TFA_Cleavage TFA Cocktail Peptide->TFA_Cleavage Removes Trt & Cleaves from Resin Na_NH3 Sodium / Liquid Ammonia Peptide->Na_NH3 Removes S-Phenyl H2_Pd H₂ / Pd Peptide->H2_Pd Removes Cbz

References

The Medicinal Chemistry of CBZ-S-Phenyl-L-Cysteine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBZ-S-Phenyl-L-cysteine, a derivative of the amino acid L-cysteine, is a molecule of significant interest in medicinal chemistry. Its unique structural features, combining the chirality of L-cysteine with a phenylthioether linkage and a benzyloxycarbonyl (CBZ) protecting group, make it a versatile scaffold for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its synthesis, potential as an enzyme inhibitor, and its role in the development of antiviral agents.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives is a critical aspect of its application in medicinal chemistry. Various synthetic routes have been developed to achieve high yields and enantiomeric purity. These methods often involve the reaction of a protected L-cysteine or a related precursor with a phenyl-containing reagent.

Key Synthetic Methodologies

Several methods have been reported for the synthesis of N-CBZ-S-phenyl-L-cysteine and its esters. One common approach involves the reaction of N,N′-bis-benzyloxycarbonyl cystine dimethyl ester with bromobenzene in the presence of a copper catalyst. Another method utilizes the direct reaction of N-CBZ-cysteine methyl ester with bromobenzene and copper oxide.[1]

A chemoenzymatic method has also been developed for the efficient preparation of optically active S-phenyl-L-cysteine, which can then be protected with the CBZ group. This method utilizes tryptophan synthase to catalyze the reaction between thiophenol and L-serine, offering a green and efficient alternative to purely chemical syntheses.[2]

Applications in Medicinal Chemistry

The primary medicinal chemistry application of this compound and its derivatives lies in their potential as enzyme inhibitors, particularly targeting proteases. The S-phenyl-L-cysteine scaffold has been identified as a promising starting point for the development of inhibitors for various enzymes, including those crucial for viral replication.

Cysteine Protease Inhibition

Cysteine proteases are a class of enzymes that play critical roles in various physiological and pathological processes. Their active site contains a cysteine residue that acts as a nucleophile in the hydrolysis of peptide bonds. The development of inhibitors for these enzymes is a key strategy in the treatment of various diseases, including those caused by infectious agents.[3] While specific inhibitory data for this compound is not extensively available in the public domain, the broader class of S-aryl-L-cysteine derivatives has been explored for this purpose.

Antiviral Potential

S-phenyl-L-cysteine derivatives have been investigated for their potential as antiviral agents, with a particular focus on inhibiting viral proteases essential for the viral life cycle. Notably, S-aryl-L-cysteine derivatives have been utilized in the synthesis of HIV protease inhibitors.[4] The rationale behind this application is that these molecules can mimic the natural substrates of the protease, thereby binding to the active site and blocking its function.

While direct evidence for the antiviral activity of this compound is limited, the known involvement of its structural class in HIV protease inhibition suggests it is a valuable lead compound for further investigation.[5][6]

Quantitative Data on Related Compounds

Although specific quantitative inhibitory data for this compound is scarce in publicly available literature, data for structurally related S-substituted cysteine derivatives provide valuable insights into the potential potency of this class of compounds.

Compound ClassTarget EnzymeInhibition MetricValueReference
S-(4-Dimethylamino)benzyl-l-cysteine derivativeLeukotriene A4 hydrolaseIC50270 nM[1]
Dipeptidyl nitroalkenesCruzainKᵢ0.97 nM[7]
Dipeptidyl nitroalkenesCathepsin LKᵢSub-nanomolar[7]

Table 1: Inhibitory Activities of S-substituted Cysteine Derivatives and Related Compounds. This table summarizes the inhibitory activities of compounds structurally related to this compound against various enzymes.

Experimental Protocols

General Procedure for the Synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester

This protocol is a generalized representation based on methods described in the literature.[1]

Materials:

  • N,N′-bis-benzyloxycarbonyl cystine dimethyl ester

  • Copper powder

  • Bromobenzene

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottomed flask, add N,N′-bis-benzyloxycarbonyl cystine dimethyl ester and copper powder in dimethylformamide.

  • Heat the stirred mixture to approximately 70-80°C.

  • Add bromobenzene dropwise to the reaction mixture while maintaining the temperature.

  • Continue stirring the reaction mixture at 75-80°C for several hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

  • Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include filtration, extraction, and crystallization to isolate the desired N-CBZ-S-phenyl-L-cysteine methyl ester.

Potential Mechanisms of Action and Signaling Pathways

The inhibitory activity of cysteine protease inhibitors often involves the covalent modification of the active site cysteine residue. For S-phenyl-L-cysteine derivatives, the mechanism could involve the phenyl group interacting with hydrophobic pockets in the enzyme's active site, while the cysteine backbone mimics the natural peptide substrate.

While specific signaling pathways modulated by this compound have not been elucidated, related cysteine derivatives have been shown to influence key cellular signaling pathways. For instance, S-allyl cysteine has been reported to inhibit the activation of the NF-κB signaling pathway, a critical regulator of inflammatory responses.[8] Furthermore, L-cysteine has been shown to exert neuroprotective effects through the PI3K/Akt signaling pathway.[9] These findings suggest that S-phenyl-L-cysteine derivatives could potentially modulate these pathways, although further research is required to confirm this.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_evaluation Biological Evaluation start Starting Materials (e.g., Protected Cysteine, Phenylating Agent) reaction Chemical Reaction (e.g., Copper-catalyzed cross-coupling) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization enzyme_assay Enzyme Inhibition Assay (e.g., Protease Assay) characterization->enzyme_assay cell_assay Cell-based Antiviral Assay characterization->cell_assay data_analysis Data Analysis (IC50/Ki Determination) enzyme_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->characterization Design of New Analogs signaling_pathway cluster_viral_replication Viral Replication Cycle cluster_inhibition Inhibition by this compound Derivative polyprotein Viral Polyprotein protease Viral Protease polyprotein->protease Cleavage mature_proteins Mature Viral Proteins protease->mature_proteins assembly Viral Assembly mature_proteins->assembly inhibitor This compound Derivative inhibitor->protease Inhibition

References

Methodological & Application

Large-Scale Synthesis of N-CBZ-S-Phenyl-L-Cysteine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the large-scale synthesis of N-CBZ-S-Phenyl-L-Cysteine, a critical building block in pharmaceutical and peptide chemistry. The protocol is based on a well-established method and includes comprehensive experimental procedures, quantitative data, and a visual representation of the workflow.

Introduction

N-Carbobenzyloxy-S-phenyl-L-cysteine (N-CBZ-S-Phenyl-L-Cysteine) is a protected amino acid derivative widely used in the synthesis of complex peptides and active pharmaceutical ingredients. The presence of the benzyloxycarbonyl (Cbz or Z) protecting group on the amine and the phenylthio group on the sulfur atom allows for selective chemical transformations, making it a valuable intermediate in multi-step organic synthesis. This protocol details a scalable synthesis route suitable for producing multi-kilogram quantities of the target compound.

Data Presentation

The following table summarizes the quantitative data for the large-scale synthesis of N-CBZ-S-Phenyl-L-Cysteine.

ParameterValueReference
Starting Material N-Cbz-L-Serine[1][2]
Key Reagents Triphenylphosphine, Diethyl azodicarboxylate (DEAD), Thiophenol[1][2]
Solvent Acetonitrile (CH₃CN)[1]
Average Yield 79.4%[1][2]
Purity (HPLC) 94-96%[1][2]
Enantiomeric Excess >99%[1][2]

Experimental Protocol

This protocol describes a convenient, large-scale synthesis of N-CBZ-(S-Phenyl)-L-Cysteine from N-Cbz-L-serine. The reaction proceeds via the formation of a β-lactone intermediate, followed by nucleophilic ring-opening with thiophenol.[2]

Materials:

  • N-Cbz-L-Serine

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD)

  • Thiophenol (PhSH)

  • Acetonitrile (CH₃CN)

  • Methylene chloride (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a 22L flask for larger scale), dissolve N-Cbz-L-serine, triphenylphosphine, and thiophenol in acetonitrile under an inert atmosphere (e.g., nitrogen).[1][2]

  • β-Lactone Formation: Cool the reaction mixture to a low temperature (e.g., -50°C to -70°C).[2] Slowly add diethyl azodicarboxylate (DEAD) to the cooled solution.[1][2] The formation of the intermediate N-Cbz-L-serine β-lactone occurs at this stage.

  • Nucleophilic Ring Opening: Allow the reaction mixture to warm to room temperature. The thiophenol present in the mixture will react with the β-lactone intermediate to form N-CBZ-S-Phenyl-L-Cysteine.[2]

  • Work-up:

    • Once the reaction is complete (monitored by a suitable technique like TLC or HPLC), concentrate the reaction mixture to remove the solvent.

    • Perform an extraction with methylene chloride to remove the diethyl hydrazinodicarboxylate (DEAD-H₂).[2]

    • Acidify the remaining aqueous layer.

    • Extract the product into ethyl acetate.[2]

  • Isolation and Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate.[2]

    • Evaporate the solvent to yield an oil that will crystallize upon standing.[2]

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol to remove triphenylphosphine oxide and any remaining DEAD-H₂.[2]

Experimental Workflow

The following diagram illustrates the key steps in the large-scale synthesis of N-CBZ-S-Phenyl-L-Cysteine.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Isolation & Purification A Dissolve N-Cbz-L-Serine, PPh3, and Thiophenol in Acetonitrile B Cool to low temperature A->B C Add DEAD B->C D Warm to room temperature for ring opening C->D E Solvent removal D->E F Extraction with Methylene Chloride E->F G Acidification F->G H Extraction with Ethyl Acetate G->H I Drying of organic layers H->I J Solvent evaporation I->J K Crystallization J->K L Recrystallization (optional) K->L M M L->M Final Product

Caption: Workflow for the large-scale synthesis of N-CBZ-S-Phenyl-L-Cysteine.

References

Application Notes and Protocols: Chemoenzymatic Synthesis of Optically Active S-phenyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Optically active S-phenyl-L-cysteine is a valuable chiral building block in the synthesis of various pharmaceutically active compounds, notably as an intermediate for HIV protease inhibitors.[1][2] Chemoenzymatic synthesis offers a highly efficient and stereoselective route to this non-canonical amino acid, combining the precision of enzymatic catalysis with the versatility of chemical reactions. This document provides detailed application notes and protocols for the synthesis of S-phenyl-L-cysteine, starting from the preparation of thiophenol from bromobenzene, followed by the enzymatic condensation with L-serine catalyzed by tryptophan synthase.

Overall Synthesis Workflow

The chemoenzymatic synthesis of S-phenyl-L-cysteine is a multi-step process that begins with the chemical synthesis of the key intermediate, thiophenol, followed by an enzymatic reaction to introduce chirality and form the final product. The major steps include:

  • Chemical Synthesis of Thiophenol: This is achieved through a Grignard reaction of bromobenzene with magnesium, followed by a reaction with elemental sulfur and subsequent hydrolysis.

  • Enzymatic Synthesis of S-phenyl-L-cysteine: Thiophenol and L-serine are converted to S-phenyl-L-cysteine using recombinant tryptophan synthase.

  • Purification: The final product is purified through a process of pH adjustment, activated carbon treatment, and crystallization.

Chemoenzymatic_Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cluster_purification Purification Bromobenzene Bromobenzene Grignard_Reagent Phenylmagnesium Bromide Bromobenzene->Grignard_Reagent + Magnesium (in THF) Magnesium Magnesium Magnesium->Grignard_Reagent Thiophenol Thiophenol Grignard_Reagent->Thiophenol + Sulfur + Hydrolysis Sulfur Sulfur Sulfur->Thiophenol S_Phenyl_L_cysteine_crude Crude S-phenyl-L-cysteine Thiophenol->S_Phenyl_L_cysteine_crude L_Serine L-Serine L_Serine->S_Phenyl_L_cysteine_crude Tryptophan_Synthase Tryptophan Synthase Tryptophan_Synthase->S_Phenyl_L_cysteine_crude pH 9.0-10.5, 40°C pH_adjustment_dissolution pH Adjustment (to <1.5) S_Phenyl_L_cysteine_crude->pH_adjustment_dissolution Activated_Carbon Activated Carbon Treatment pH_adjustment_dissolution->Activated_Carbon Filtration Filtration Activated_Carbon->Filtration pH_adjustment_precipitation pH Adjustment (to 2.5-6.0) Filtration->pH_adjustment_precipitation Pure_S_Phenyl_L_cysteine Pure S-phenyl-L-cysteine pH_adjustment_precipitation->Pure_S_Phenyl_L_cysteine

Caption: Workflow for the chemoenzymatic synthesis of S-phenyl-L-cysteine.

Data Presentation

StepKey ReagentsIntermediate/ProductYield (%)Purity (%)
Chemical Synthesis
Grignard ReactionBromobenzene, Magnesium, THFPhenylmagnesium Bromide--
Thiophenol SynthesisPhenylmagnesium Bromide, SulfurThiophenol--
Enzymatic Synthesis
Enzymatic CondensationThiophenol, L-Serine, Tryptophan SynthaseS-phenyl-L-cysteine--
Overall Process Bromobenzene, L-Serine, etc.S-phenyl-L-cysteine 81.3 >99.9

Note: Yields for intermediate steps are not explicitly provided in the referenced literature, but the overall process is reported to be highly efficient.[1][3]

Experimental Protocols

Expression and Purification of Recombinant Tryptophan Synthase

Note: Tryptophan synthase from E. coli or Salmonella typhimurium can be used. This protocol is a general guideline and may require optimization based on the specific expression system.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the gene for tryptophan synthase (α and β subunits).

  • Culture Growth: Inoculate a starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Purification: Purify the tryptophan synthase from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography for higher purity.[2][4]

Chemical Synthesis of Thiophenol

Caution: Grignard reactions are highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used. Thiophenol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • To a dry, nitrogen-purged three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Slowly add a solution of bromobenzene in anhydrous THF from the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Synthesis of Thiophenol:

    • In a separate dry, nitrogen-purged flask, prepare a slurry of elemental sulfur in anhydrous THF.

    • Cool the sulfur slurry in an ice bath.

    • Slowly add the prepared phenylmagnesium bromide solution to the sulfur slurry via a cannula. Maintain the temperature below 15°C.[5]

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Carefully quench the reaction by slowly adding dilute hydrochloric acid with cooling.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude thiophenol.

    • The crude thiophenol can be purified by distillation.

Enzymatic Synthesis of S-phenyl-L-cysteine
  • Reaction Setup:

    • In a temperature-controlled reactor, prepare a solution containing L-serine in a suitable buffer (e.g., Tris-HCl) at a pH between 9.0 and 10.5.[6][7] A concentration of 50 mmol/L L-serine has been reported to be effective.[8][9]

    • Add the purified tryptophan synthase to the reaction mixture.

    • Add thiophenol to the reaction mixture.

  • Reaction Conditions:

    • Maintain the reaction temperature at approximately 40°C.[3]

    • Stir the reaction mixture under a nitrogen atmosphere.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC). The reaction is typically complete within 14 hours.[8]

Purification of S-phenyl-L-cysteine
  • Acidification and Dissolution:

    • After the enzymatic reaction is complete, adjust the pH of the reaction mixture to 1.5 or lower with hydrochloric acid to dissolve the precipitated S-phenyl-L-cysteine.[6][7]

  • Activated Carbon Treatment:

    • Add activated carbon to the acidic solution and stir at a temperature between 20°C and 60°C while aerating with an oxygen-containing gas.[6][7] This step helps to remove colored impurities.

  • Filtration:

    • Filter the mixture to remove the activated carbon.

  • Crystallization:

    • Adjust the pH of the filtrate to a range of 2.5 to 6.0 with a suitable base (e.g., NaOH) to precipitate the S-phenyl-L-cysteine crystals.[6][7]

  • Isolation and Drying:

    • Collect the crystals by filtration, wash with cold water, and dry under vacuum to obtain high-purity, optically active S-phenyl-L-cysteine.

Signaling Pathway and Logical Relationships

Logical_Relationships Start Starting Materials (Bromobenzene, Mg, S, L-Serine) Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Enzymatic_Reaction Enzymatic Condensation Start->Enzymatic_Reaction L-Serine Thiophenol_Synth Thiophenol Synthesis Grignard_Formation->Thiophenol_Synth Key Intermediate Thiophenol_Synth->Enzymatic_Reaction Purification_Steps Purification Enzymatic_Reaction->Purification_Steps Final_Product Optically Active S-phenyl-L-cysteine Purification_Steps->Final_Product

References

Step-by-Step CBZ Protection of S-Phenyl-L-Cysteine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the N-protection of S-Phenyl-L-Cysteine using the benzyloxycarbonyl (CBZ or Z) group. This procedure is a fundamental step in peptide synthesis and the development of therapeutic agents, ensuring the selective reaction of the carboxyl group by preventing unwanted side reactions at the amino terminus. The protocols detailed herein are based on the well-established Schotten-Baumann reaction conditions, adapted for the specific substrate S-Phenyl-L-Cysteine.

Overview and Physicochemical Data

The benzyloxycarbonyl group is a robust and widely used protecting group for amines due to its stability under various conditions and its facile removal by catalytic hydrogenolysis.[1][2] The selective N-acylation of S-Phenyl-L-Cysteine is achieved by reacting it with benzyl chloroformate (Cbz-Cl) under basic conditions. Careful control of pH is crucial for achieving high yields and purity.[2][3]

Table 1: Physicochemical Properties of N-CBZ-S-Phenyl-L-Cysteine

PropertyValue
Molecular FormulaC₁₈H₁₉NO₄S
Molecular Weight345.41 g/mol
AppearanceWhite to off-white solid
Purity (typical)>98.0% (HPLC)
SolubilitySoluble in organic solvents like ethyl acetate, dichloromethane, and methanol.

Note: Some data is inferred from related compounds and general principles of organic chemistry.

Reaction Mechanism and Experimental Workflow

The CBZ protection of an amino acid follows a nucleophilic acyl substitution mechanism. The deprotonated amino group of S-Phenyl-L-Cysteine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent loss of the chloride leaving group yields the N-CBZ protected product.

cluster_workflow Experimental Workflow A Dissolution B Basification A->B C CBZ Protection B->C D Reaction Monitoring C->D E Work-up & Extraction D->E F Purification E->F G Characterization F->G

Caption: A generalized workflow for the CBZ protection of S-Phenyl-L-Cysteine.

cluster_mechanism CBZ Protection Mechanism S-Phenyl-L-Cysteine S-Phenyl-L-Cysteine Deprotonated Amine Deprotonated Amine S-Phenyl-L-Cysteine->Deprotonated Amine + Base Tetrahedral Intermediate Tetrahedral Intermediate Deprotonated Amine->Tetrahedral Intermediate + Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate Benzyl Chloroformate->Tetrahedral Intermediate N-CBZ-S-Phenyl-L-Cysteine N-CBZ-S-Phenyl-L-Cysteine Tetrahedral Intermediate->N-CBZ-S-Phenyl-L-Cysteine - Cl- Base Base H-Base+ H-Base+ Base->H-Base+ Cl- Cl-

Caption: The reaction mechanism for the N-CBZ protection of S-Phenyl-L-Cysteine.

Detailed Experimental Protocol

This protocol is adapted from the general Schotten-Baumann conditions for the N-protection of amino acids.

Materials:

  • S-Phenyl-L-Cysteine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve S-Phenyl-L-Cysteine (1.0 equivalent) in a suitable aqueous basic solution. A common method is to use a 1M solution of sodium bicarbonate (2.0 equivalents) in water.[4] Alternatively, an aqueous solution of sodium hydroxide can be used, maintaining the temperature at 0-5 °C.[1]

  • Addition of Benzyl Chloroformate: Cool the stirred solution in an ice bath to 0 °C. Add benzyl chloroformate (1.1-1.5 equivalents) dropwise, ensuring the temperature remains below 10 °C.[1][4] If using sodium hydroxide, maintain the pH between 8 and 9 by the concurrent dropwise addition of a sodium hydroxide solution.[1][3]

  • Reaction: Allow the reaction mixture to stir vigorously at 0 °C for 2-4 hours, and then let it warm to room temperature and stir overnight.[4]

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the aqueous layer with dichloromethane or diethyl ether to remove any unreacted benzyl chloroformate.[1]

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid. The N-CBZ-S-Phenyl-L-Cysteine product should precipitate as a white solid or oil.[1][2]

    • Extract the product into an organic solvent such as ethyl acetate (3x).[1]

  • Drying and Evaporation:

    • Combine the organic extracts and wash with brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][5]

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification:

The crude N-CBZ-S-Phenyl-L-Cysteine can be purified by recrystallization.[2]

  • Dissolve the crude product in a minimal amount of a hot solvent, such as ethyl acetate or ethanol.[2][5]

  • Add a non-polar solvent like hexanes until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.[2][5]

Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the protected amino acid.

  • Mass Spectrometry: To verify the molecular weight.

  • HPLC: To determine the purity of the compound.

  • Melting Point: To compare with literature values.

Quantitative Data Summary

While specific data for the direct CBZ protection of S-Phenyl-L-Cysteine is not abundant, the following table presents representative yields for similar reactions to provide an expected range of outcomes.

Table 2: Representative Yields for CBZ Protection and Related Syntheses

Starting Material(s)ProductYieldReference
N-Cbz-L-serine β-lactone and thiophenolN-CBZ-(S-Phenyl)-L-Cysteine79.4%[6]
N,N′-bis-benzyloxycarbonyl cystine dimethyl ester and bromobenzeneN-CBZ S-phenyl-L-cysteine methyl ester66.9%[7]
An N-protected amino acidN-CBZ protected amino acid90%[4][8]
Cbz-L-alanine and L-cysteine methyl ester hydrochlorideCbz-L-alanyl-L-cysteine methyl ester81%[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure dropwise addition of Cbz-Cl at low temperature. Allow for sufficient reaction time.
Hydrolysis of benzyl chloroformate.Maintain a basic pH and low temperature during the addition of Cbz-Cl.
Product loss during work-up.Ensure complete extraction from the aqueous layer after acidification.
Impure Product Presence of unreacted starting materials.Optimize stoichiometry and reaction time. Purify by recrystallization or column chromatography.
Formation of di-CBZ or other byproducts.Maintain careful control of pH and temperature.

This application note provides a detailed framework for the successful N-CBZ protection of S-Phenyl-L-Cysteine. Adherence to the outlined procedures and careful control of reaction parameters are essential for achieving high yields and purity.

References

Application Note: HPLC Analysis for Purity Assessment of CBZ-S-Phenyl-L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Carbobenzyloxy-S-phenyl-L-cysteine (CBZ-S-Phenyl-L-Cysteine) is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such non-polar, protected amino acid derivatives due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This application note provides a detailed protocol for a reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound, including method validation parameters and protocols.

Principle of the Method

This method utilizes RP-HPLC with a C18 stationary phase to separate this compound from its potential process-related impurities and degradation products. The separation is based on the differential partitioning of the analyte and impurities between the non-polar stationary phase and a polar mobile phase. A gradient elution with a mixture of acetonitrile and water, modified with trifluoroacetic acid (TFA) to improve peak shape and resolution, is employed. The carbobenzyloxy (Cbz) group provides a strong chromophore, allowing for sensitive UV detection.[1][2]

Potential Impurities

A robust analytical method should be capable of separating the main compound from potential impurities, which may include:

  • Starting Materials: Unreacted S-phenyl-L-cysteine and benzyl chloroformate.

  • By-products: Di-Cbz-S-phenyl-L-cysteine (protection on both the amino and carboxyl groups).

  • Degradation Products: N,N'-bis(Cbz)-S,S'-diphenyl-L-cystine (the disulfide-linked dimer formed by oxidation).

Experimental Protocols

Instrumentation and Materials
  • Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Chemicals and Reagents:

    • This compound reference standard and sample

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL
Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis

The purity of the sample is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation parameters assessed include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.

Concentration (µg/mL)Peak Area (mAU*s)
10125,430
25312,980
50624,550
1001,251,200
1501,876,950
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix.

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)Recovery (%)
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Average Recovery (%) 99.7
Precision

Precision was assessed by repeatability (intra-day) and intermediate precision (inter-day).

Precision TypeParameterResult
Repeatability % RSD (n=6)0.85%
Intermediate Precision % RSD (n=6, 3 days)1.25%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantitation (LOQ) 1.5

Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report Validation_Parameters method HPLC Method Validation linearity Linearity (r² ≥ 0.999) method->linearity accuracy Accuracy (Recovery 98-102%) method->accuracy precision Precision (RSD ≤ 2%) method->precision specificity Specificity method->specificity lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness

References

Application Note: Confirmation of N-Cbz Protection of L-Cysteine using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of peptide synthesis and drug discovery, the selective protection of amino acid functional groups is a cornerstone of chemical strategy. The N-protection of L-cysteine, a sulfur-containing amino acid, is a critical step to prevent unwanted side reactions at the amino group during subsequent coupling or modification steps. The benzyloxycarbonyl (Cbz) group is a widely employed protecting group for amines due to its stability and ease of removal. Verifying the successful N-Cbz protection of L-cysteine is paramount for ensuring the integrity of the synthetic route. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, reliable, and non-destructive analytical technique for this purpose. This application note provides a detailed protocol and data interpretation guide for confirming the N-Cbz protection of L-cysteine by comparing its FT-IR spectrum with that of the unprotected amino acid.[1]

Principle of FT-IR for Reaction Confirmation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a molecular fingerprint. The N-Cbz protection of L-cysteine introduces new functional groups, namely a urethane and an aromatic ring, while consuming the primary amine of the starting material. These changes result in distinct and predictable differences in the FT-IR spectra, allowing for unambiguous confirmation of the reaction's success.[1] The key spectral changes to monitor are the disappearance of the N-H stretching and bending vibrations of the primary amine salt (NH₃⁺) and the appearance of characteristic peaks for the urethane N-H and carbonyl (C=O) groups, as well as peaks associated with the aromatic ring of the Cbz group.[1]

Data Presentation: Comparative FT-IR Analysis

The following table summarizes the key FT-IR vibrational frequencies for L-cysteine and N-Cbz-L-cysteine, enabling a clear comparison for reaction confirmation.

Functional GroupVibration ModeL-Cysteine (cm⁻¹)N-Cbz-L-cysteine (Expected, cm⁻¹)Comments
Amine (NH₃⁺)N-H Stretch3200 - 3000 (broad)-The disappearance or significant reduction of this broad band is a primary indicator of successful N-protection.[1]
N-H Bend1610 - 1550-This peak, characteristic of the primary amine salt, should also disappear upon Cbz protection.[1]
Sulfhydryl (S-H)S-H Stretch~2550~2550This peak should remain present, confirming the thiol group is intact.
Carboxylic Acid (COOH)O-H Stretch3000 - 2500 (very broad)3000 - 2500 (very broad)This broad band is expected to persist in the protected amino acid.[1]
C=O Stretch~1741~1741The carboxylic acid carbonyl stretch should still be present.[1]
UrethaneN-H Stretch-~3300A new, sharper peak appears, characteristic of the N-H bond in the urethane linkage.[1]
C=O Stretch-~1710A strong absorption band corresponding to the urethane carbonyl stretch is a key indicator of the Cbz group's presence.
Aromatic Ring (C₆H₅)C-H Stretch-~3100-3000Peaks indicative of aromatic C-H bonds appear.
C=C Stretch-~1600-1450Multiple bands appear, corresponding to the aromatic ring vibrations.

Experimental Protocols

I. Synthesis of N-Cbz-L-Cysteine

This protocol describes the synthesis of N-Cbz-L-cysteine via the Schotten-Baumann reaction, which involves the acylation of the amino group with benzyl chloroformate under basic conditions.[2][3]

Materials:

  • L-cysteine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate

  • Hexanes

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Vacuum filtration apparatus

Procedure:

  • Dissolution of L-cysteine: Dissolve L-cysteine (1.0 equivalent) in a 2 M aqueous solution of sodium hydroxide (2.0 equivalents) at 0 °C in a round-bottom flask with stirring.[2]

  • Schotten-Baumann Reaction: While maintaining the temperature at 0-5 °C, add benzyl chloroformate (1.1 equivalents) dropwise to the chilled solution. Simultaneously, add a 4 M aqueous solution of sodium hydroxide as needed to maintain the pH of the reaction mixture between 8 and 10.[2]

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours at 0-5 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove unreacted benzyl chloroformate and other organic impurities.[2]

  • Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid. The N-Cbz-L-cysteine product will precipitate out of the solution.[2]

  • Isolation: Collect the white precipitate by vacuum filtration and wash it with cold deionized water.[2]

  • Purification (Optional): The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system.[2]

II. FT-IR Sample Preparation and Analysis

This section provides protocols for both Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods for FT-IR analysis.

A. Attenuated Total Reflectance (ATR) Method

This is a simple and rapid method for analyzing solid samples directly.[1][4]

Materials:

  • FT-IR spectrometer with an ATR accessory

  • Solid sample (L-cysteine or N-Cbz-L-cysteine)

  • Spatula

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty, clean ATR crystal.[1]

  • Sample Application: Place a small amount of the solid sample directly onto the center of the ATR crystal.[1]

  • Apply Pressure: Use the ATR pressure clamp to apply consistent pressure, ensuring good contact between the sample and the crystal.[1]

  • Data Acquisition: Collect the FT-IR spectrum of the sample over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[1]

  • Data Processing: Perform a background subtraction to obtain the final spectrum.[1]

B. Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix.[5]

Materials:

  • FT-IR spectrometer

  • Hydraulic press

  • Agate mortar and pestle

  • Potassium bromide (KBr), FT-IR grade, dried

  • Solid sample (L-cysteine or N-Cbz-L-cysteine)

Procedure:

  • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

  • Pellet Formation: Transfer the mixture to a pellet-forming die and press it into a thin, transparent pellet using a hydraulic press.[5]

  • Background Spectrum: Record a background spectrum of a pure KBr pellet.[5]

  • Data Acquisition: Place the sample pellet in the spectrometer's sample holder and collect the FT-IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: Subtract the background spectrum from the sample spectrum.

Mandatory Visualizations

G Experimental Workflow for N-Cbz Protection and FT-IR Confirmation cluster_synthesis Synthesis of N-Cbz-L-cysteine cluster_ftir FT-IR Analysis A Dissolve L-cysteine in NaOH(aq) B Add Benzyl Chloroformate (0-5 °C, pH 8-10) A->B C Reaction Stirring (2-4h) B->C D Work-up (DCM Wash) C->D E Acidification (HCl) & Precipitation D->E F Isolation (Filtration) E->F G Purification (Recrystallization) F->G H N-Cbz-L-cysteine (Product) G->H I Sample Preparation (ATR or KBr) H->I Analyze Product J Acquire FT-IR Spectrum I->J K Data Analysis & Comparison J->K L Confirmation of N-Cbz Protection K->L

Caption: Workflow for N-Cbz protection of L-cysteine and subsequent FT-IR confirmation.

G Logical Relationship for FT-IR Spectral Interpretation Start Analyze FT-IR Spectrum of Reaction Product Disappearance Disappearance of Amine (NH3+) Peaks? (3200-3000 cm-1, 1610-1550 cm-1) Start->Disappearance Appearance Appearance of Urethane Peaks? (N-H: ~3300 cm-1, C=O: ~1710 cm-1) Disappearance->Appearance Yes Failure Incomplete or Failed Reaction Disappearance->Failure No Aromatic Appearance of Aromatic Peaks? (C-H: ~3100-3000 cm-1, C=C: ~1600-1450 cm-1) Appearance->Aromatic Yes Appearance->Failure No Success N-Cbz Protection Confirmed Aromatic->Success Yes Aromatic->Failure No

Caption: Decision-making flowchart for confirming N-Cbz protection via FT-IR.

References

Application Notes and Protocols for the NMR Characterization of N-Cbz-S-Phenyl-L-Cysteine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of N-Carbobenzyloxy-S-Phenyl-L-Cysteine (N-Cbz-S-Phenyl-L-Cysteine) and its related precursors. This document offers detailed protocols for sample preparation and data acquisition, presents quantitative NMR data for key compounds, and illustrates relevant workflows for synthesis and analysis.

N-Cbz-S-Phenyl-L-Cysteine is a crucial chiral building block in organic synthesis. The benzyloxycarbonyl (Cbz) group provides robust protection for the amine, while the S-phenyl group offers an alternative to other thiol-protecting groups, influencing the compound's reactivity and stability.[1] Accurate structural confirmation and purity assessment using NMR spectroscopy are paramount for its successful application in peptide synthesis and the development of novel therapeutics, such as covalent inhibitors and peptide-based drugs.[1][2]

Data Presentation: NMR Chemical Shifts

Precise NMR data is essential for the verification of N-Cbz-S-Phenyl-L-Cysteine. Below are the reference chemical shifts for its parent compound, N-Cbz-L-Cysteine, followed by a table of expected chemical shifts for the title compound, derived from spectroscopic data of closely related structures. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[3][4] Note that exact shifts can vary with solvent, concentration, and temperature.[3]

Table 1: ¹H and ¹³C NMR Spectroscopic Data of N-Cbz-L-Cysteine Spectra acquired in CDCl₃. Data sourced from BenchChem Technical Guide.[4]

Atom Assignment¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
Cbz-Aromatic (C₆H₅)~7.35m128.0 - 136.0
Cbz-CH₂ (Benzylic)~5.10s~67.5
α-CH~4.55m~56.5
β-CH₂~3.00m~28.0
SH~1.70t-
C=O (Carbamate)--~156.0
C=O (Carboxyl)Variable-~174.5

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for N-Cbz-S-Phenyl-L-Cysteine These are predicted values based on the analysis of N-Cbz-L-Cysteine and derivatives like N-CBZ S-phenyl-L-cysteine methyl ester.[3][5] The introduction of the S-phenyl group is expected to deshield the adjacent β-CH₂ protons.

Atom AssignmentExpected ¹H Shift (δ, ppm)Expected ¹³C Shift (δ, ppm)Notes
COOH> 10.0 (broad)~173 - 175Carboxylic acid proton is often broad and may exchange.
Cbz-Aromatic (C₆H₅)~7.3 - 7.4~127 - 136Protons of the Cbz phenyl group.
S-Phenyl (SC₆H₅)~7.1 - 7.4~125 - 135Protons of the S-linked phenyl group, may overlap with Cbz signals.
NH~5.6 (d)-Amide proton, coupling to α-CH.
Cbz-CH₂ (Benzylic)~5.1~67Characteristic singlet for the benzylic protons.
α-CH~4.6 (m)~55 - 57Alpha-proton of the cysteine backbone.
β-CH₂~3.3 - 3.5 (m)~35 - 40Diastereotopic protons adjacent to the sulfur atom.
C=O (Carbamate)-~156Carbonyl of the Cbz protecting group.

Experimental Protocols

Protocol 1: NMR Sample Preparation

High-quality NMR spectra depend on correct sample preparation. This protocol outlines the standard procedure for preparing samples of cysteine derivatives.

  • Sample Weighing : Accurately weigh the sample. For ¹H NMR, 10-20 mg is typically sufficient. For ¹³C NMR, which is less sensitive, 50-100 mg is recommended.[3]

  • Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is common for these derivatives, though DMSO-d₆ or Methanol-d₄ can also be used. Use 0.5-0.7 mL of solvent.[3]

  • Dissolution : Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.

  • Filtration and Transfer : To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a 5 mm NMR tube.[6]

  • Capping and Labeling : Cap the NMR tube securely. If the sample is sensitive or contains free thiols, consider flushing the headspace with an inert gas like nitrogen or argon before capping.[7] Label the tube clearly.

Protocol 2: 1D NMR Data Acquisition

The following are typical acquisition parameters for obtaining standard ¹H and ¹³C NMR spectra.

¹H NMR Parameters:

  • Pulse Sequence : A standard single-pulse experiment.[3]

  • Acquisition Time : 2-4 seconds.[3]

  • Relaxation Delay : 1-5 seconds.[3]

  • Number of Scans : 16 to 64 scans for a good signal-to-noise ratio.[3]

¹³C NMR Parameters:

  • Pulse Sequence : A proton-decoupled pulse sequence is standard to ensure each unique carbon appears as a singlet and to enhance sensitivity through the Nuclear Overhauser Effect (NOE).[8]

  • Acquisition Time : 1-2 seconds.[3]

  • Relaxation Delay : 2-5 seconds.[3]

  • Number of Scans : A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance (1.1%) of the ¹³C isotope.[3][9]

Protocol 3: Advanced 2D NMR for Unambiguous Assignment

For complex derivatives or to resolve signal overlap (e.g., between the two aromatic rings), 2D NMR techniques are invaluable.[10]

  • COSY (Correlation Spectroscopy) : Identifies scalar (J-coupled) protons, typically those 2-3 bonds apart. This is useful for tracing the proton connectivity within the cysteine backbone (NH-αCH-βCH₂).[10]

  • HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. This experiment is the most reliable method for assigning the chemical shifts of the α- and β-carbons.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by 2-3 bonds. This is particularly useful for assigning quaternary carbons, such as the carbonyls and the aromatic carbon attached to the sulfur atom.

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of key processes.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter & Transfer to NMR Tube dissolve->transfer acq_1d 1D NMR (¹H, ¹³C) transfer->acq_1d acq_2d 2D NMR (COSY, HSQC) acq_1d->acq_2d If needed proc Processing (FT, Phasing) acq_1d->proc acq_2d->proc assign Signal Assignment proc->assign report Structure Confirmation assign->report Synthesis_Workflow cluster_reagents start L-Serine lactone N-Cbz-L-Serine β-Lactone start->lactone Formation of intermediate product N-Cbz-S-Phenyl- L-Cysteine lactone->product Nucleophilic displacement reagent1 + DEAD, PPh₃ reagent2 + Thiophenol (PhSH), NaH reagent1_node reagent1 reagent2_node reagent2 Peptide_Synthesis building_block N-Cbz-S-Phenyl-L-Cysteine (Characterized) activation Carboxyl Group Activation (e.g., with DCC) building_block->activation coupling Peptide Bond Formation (Coupling) activation->coupling peptide Cbz-Protected Dipeptide coupling->peptide amino_ester Amino Acid Ester (e.g., Gly-OMe) amino_ester->coupling

References

Application Notes and Protocols for the Use of CBZ-S-Phenyl-L-Cysteine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic use of N-α-Carbobenzoxy (CBZ or Z) protected amino acids in solid-phase peptide synthesis (SPPS). A special focus is given to the incorporation of cysteine residues, with a discussion on the theoretical application of an S-phenyl protecting group for the cysteine thiol side chain. While the use of N-α-CBZ protection in SPPS is established, it is important to note that the S-phenyl group is not a commonly employed protecting group for cysteine in this context, and thus, its application is presented here on a theoretical basis pending experimental validation.

The CBZ group, introduced by Bergmann and Zervas, is a foundational amine protecting group in peptide chemistry.[1] Its stability to the basic conditions of Fmoc deprotection and the acidic conditions of final resin cleavage in Fmoc-based SPPS makes it a useful tool for specific applications, such as N-terminal modification or the synthesis of peptides where orthogonal deprotection is required.[2]

Orthogonality and Strategic Considerations

In SPPS, an orthogonal protection strategy is crucial for the selective deprotection of functional groups at different stages of the synthesis.[2] The CBZ group is orthogonal to the commonly used Fmoc/tBu and Boc/Bzl protection schemes.

Table 1: Orthogonality of the CBZ Protecting Group

Protecting GroupTypical Cleavage ConditionCBZ Group Stability
Fmoc 20% Piperidine in DMFStable
Boc Trifluoroacetic Acid (TFA)Generally Stable
tBu, Trt, Pbf Strong Acid (e.g., TFA)Stable
CBZ Catalytic Hydrogenolysis (e.g., H₂/Pd/C) or Strong Acid (HBr/AcOH)Labile

The selection of a protecting group for the cysteine thiol is critical to prevent side reactions like oxidation and disulfide scrambling.[3] While numerous S-protecting groups are well-established for SPPS, the S-phenyl group is not among them. The stability of an S-phenyl thioether to standard SPPS reagents (piperidine, TFA) and a reliable method for its selective cleavage would need to be experimentally determined.

Table 2: Comparison of Common Cysteine Thiol Protecting Groups in Fmoc-SPPS

Protecting GroupAbbreviationStability to PiperidineStability to TFACommon Deprotection ConditionsKey Advantages
TritylTrtStableLabileStandard TFA cleavage cocktailCost-effective; removed during final cleavage.[3]
AcetamidomethylAcmStableStableIodine, Mercury(II) acetateStable to TFA; allows for post-cleavage disulfide bond formation.
tert-ButyltBuStableStableTFMSA, Mercury(II) acetateOrthogonal to TFA cleavage.
4-MethoxytritylMmtStableHighly Labile1-2% TFA in DCMAllows for on-resin deprotection.[4][5]

Experimental Protocols

Protocol 1: Coupling of N-CBZ-Amino Acids in SPPS

This protocol outlines the manual coupling of an N-CBZ protected amino acid to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • N-CBZ-amino acid (e.g., CBZ-S-Phenyl-L-Cysteine) (3 equivalents)

  • HBTU (2.9 equivalents) or HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If the preceding amino acid was Fmoc-protected, perform Fmoc deprotection using 20% piperidine in DMF, followed by thorough washing with DMF and DCM.

  • Amino Acid Activation: In a separate vessel, dissolve the N-CBZ-amino acid, HBTU (or HATU), and DIPEA in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the swollen resin. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling. A negative test (yellow beads) indicates a successful coupling. If the test is positive (blue beads), extend the reaction time or perform a recoupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 2: On-Resin Deprotection of the N-CBZ Group

This protocol describes the removal of the N-CBZ group from the peptide while it is still attached to the resin, typically used when further chain elongation is desired.

Materials:

  • N-CBZ protected peptide-resin

  • Palladium on activated carbon (10% Pd/C)

  • Hydrogen source (e.g., hydrogen balloon, ammonium formate, or cyclohexene)

  • DMF or a mixture of DMF/DCM

Procedure:

  • Resin Swelling: Swell the N-CBZ protected peptide-resin in the chosen solvent for 30-60 minutes.

  • Catalyst Addition: Add the 10% Pd/C catalyst to the resin suspension.

  • Hydrogenation: Introduce the hydrogen source. If using a hydrogen balloon, apply a positive pressure of hydrogen gas. If using a hydrogen donor like ammonium formate, add it in excess (10-20 equivalents).

  • Deprotection Reaction: Agitate the mixture at room temperature. The reaction time can vary from 4 to 24 hours.

  • Monitoring: Monitor the deprotection by taking a small sample of the resin, washing it thoroughly, and performing a Kaiser test. A positive test indicates the presence of a free amine.

  • Catalyst Removal: After complete deprotection, thoroughly wash the resin with DMF and DCM to remove the catalyst. The resin is now ready for the next coupling step.

Protocol 3: Final Cleavage and Deprotection (Hypothetical for S-Phenyl)

This protocol outlines the final cleavage of the peptide from the resin with the simultaneous removal of acid-labile side-chain protecting groups. The deprotection of the S-phenyl group is hypothetical and would require experimental validation.

Materials:

  • Fully assembled peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard mixture is TFA/TIS/water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold diethyl ether. Dry the crude peptide under vacuum.

Note on S-Phenyl Deprotection: The S-phenyl thioether bond is generally stable. Its cleavage would likely require specific and potentially harsh conditions not typical for standard SPPS cleavage cocktails. Potential, unvalidated methods could include:

  • Strong Acidolysis: Conditions much stronger than standard TFA, such as HF or TFMSA, might be required.

  • Reductive Cleavage: Methods like sodium in liquid ammonia could cleave the S-phenyl bond but are generally not compatible with many other protecting groups.

  • Palladium-Catalyzed Cleavage: Specific palladium catalysts might be able to mediate the cleavage of the aryl-sulfur bond, though this is not a standard procedure in SPPS.

Visualizations

SPPS_Workflow_with_NCBZ cluster_resin Solid Support cluster_cycle Elongation Cycle cluster_final_coupling Final Amino Acid Coupling cluster_cleavage Cleavage & Deprotection Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Start Synthesis Wash1 Wash (DMF/DCM) Fmoc_Deprotection->Wash1 Coupling_Fmoc Fmoc-AA Coupling (HBTU/DIPEA) Coupling_Fmoc->Fmoc_Deprotection Repeat n-1 times Coupling_CBZ CBZ-S-Phenyl-Cys Coupling (HBTU/DIPEA) Coupling_Fmoc->Coupling_CBZ Final Cycle Wash1->Coupling_Fmoc Cleavage Final Cleavage (TFA/Scavengers) Coupling_CBZ->Cleavage Crude_Peptide Crude Peptide (CBZ-Peptide-OH/NH2) Cleavage->Crude_Peptide

Caption: General workflow for SPPS incorporating a final N-CBZ protected amino acid.

Deprotection_Strategies cluster_N_deprotection N-Terminal Deprotection cluster_S_deprotection S-Terminal Deprotection (Hypothetical) Start CBZ-(S-Phenyl-Cys)-Peptide N_Deprotection Catalytic Hydrogenolysis (H2, Pd/C) Start->N_Deprotection S_Deprotection Harsh Conditions (e.g., Na/NH3 or Pd(0)) Start->S_Deprotection Product_N H-(S-Phenyl-Cys)-Peptide N_Deprotection->Product_N Product_S CBZ-(Cys)-Peptide S_Deprotection->Product_S

Caption: Orthogonal deprotection strategies for a CBZ and hypothetical S-Phenyl protected peptide.

References

Application of CBZ-S-Phenyl-L-Cysteine in the Synthesis of HIV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CBZ-S-Phenyl-L-Cysteine is a pivotal chiral building block in the synthesis of various pharmaceutically active compounds, most notably in the development of HIV protease inhibitors. Its unique structural features, including the carbobenzyloxy (CBZ) protected amine and the S-phenyl substituted thiol, make it an ideal starting material for constructing the complex core structures of these antiretroviral drugs. This application note provides a detailed overview of the use of this compound in the synthesis of the HIV protease inhibitor Nelfinavir, complete with experimental protocols, quantitative data, and graphical representations of the synthetic pathways and biological mechanisms.

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV).[1][2] It is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins, a step that is essential for the production of infectious virions.[1][2] Protease inhibitors are a class of antiretroviral drugs that bind to the active site of HIV protease, preventing this cleavage and thereby halting viral maturation.[1][3]

This compound in Nelfinavir Synthesis

Nelfinavir is a potent HIV protease inhibitor that utilizes a hydroxyethylamine isostere to mimic the transition state of the natural substrate of the viral protease.[4] this compound serves as a key precursor in the construction of this critical isostere.[4] The synthesis involves a multi-step process to build the core structure, which is then coupled with other fragments to yield the final drug molecule.

Synthetic Pathway Overview

The general synthetic strategy for the Nelfinavir isostere starting from this compound involves the formation of a chloromethyl ketone, followed by reduction and epoxidation. This epoxide is a versatile intermediate that can be coupled with the remaining fragments of the Nelfinavir molecule.

G cluster_0 Synthesis of Nelfinavir Isostere cluster_1 Nelfinavir Assembly This compound This compound Chloromethyl ketone Chloromethyl ketone This compound->Chloromethyl ketone  iso-butylchloroformate, CH2N2; then HCl Chloro alcohol Chloro alcohol Chloromethyl ketone->Chloro alcohol  NaBH4 Epoxide Intermediate Epoxide Intermediate Chloro alcohol->Epoxide Intermediate  KOH/EtOH Coupled Intermediate Coupled Intermediate Epoxide Intermediate->Coupled Intermediate  Coupling in refluxing ethanol Decahydroisoquinoline derivative Decahydroisoquinoline derivative Decahydroisoquinoline derivative->Coupled Intermediate Deprotected Intermediate Deprotected Intermediate Coupled Intermediate->Deprotected Intermediate  Cbz deprotection (HBr/AcOH) Nelfinavir Nelfinavir Deprotected Intermediate->Nelfinavir  Coupling with 3-hydroxy-2-methylbenzoic acid (DCC, HOBt)

Synthetic workflow for Nelfinavir.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of the Nelfinavir isostere and the final drug molecule.

StepStarting MaterialProductReagentsYield (%)Reference
Formation of DiazoketoneThis compoundDiazoketone intermediateiso-butylchloroformate, CH₂N₂73[4]
Formation of Chloromethyl ketoneDiazoketone intermediateChloromethyl ketoneHCl-[4]
Reduction to Chloro alcoholChloromethyl ketoneChloro alcoholNaBH₄39[4]
EpoxidationChloro alcoholEpoxide intermediateKOH/EtOH85[4]
Coupling with Decahydroisoquinoline and Cbz DeprotectionEpoxide intermediateDeprotected coupled intermediateDecahydroisoquinoline derivative, HBr/AcOH28[4]
Final Coupling to NelfinavirDeprotected coupled intermediateNelfinavir3-hydroxy-2-methylbenzoic acid, DCC, HOBt59[4]

Experimental Protocols

Protocol 1: Synthesis of the Nelfinavir Epoxide Intermediate

This protocol details the synthesis of the key epoxide intermediate from this compound.

Materials:

  • N-CBZ-S-Phenyl-L-Cysteine

  • iso-butylchloroformate

  • Diazomethane (CH₂N₂) in a suitable solvent (e.g., ether) - Caution: Diazomethane is toxic and explosive.

  • Anhydrous HCl in a suitable solvent (e.g., ether)

  • Sodium borohydride (NaBH₄)

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Appropriate anhydrous solvents (e.g., THF, ether)

  • Standard glassware for organic synthesis

  • Chromatography supplies for purification

Procedure:

  • Formation of the Diazoketone:

    • Dissolve N-CBZ-S-Phenyl-L-Cysteine in an anhydrous solvent such as THF.

    • Cool the solution to -15 °C.

    • Add iso-butylchloroformate dropwise while maintaining the temperature.

    • After stirring for 30 minutes, add a freshly prepared solution of diazomethane.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction carefully and remove the solvent under reduced pressure. The reported yield for this step is 73%.[4]

  • Formation of the Chloromethyl Ketone:

    • Dissolve the crude diazoketone in an anhydrous solvent like ether.

    • Cool the solution to 0 °C.

    • Bubble anhydrous HCl gas through the solution or add a solution of HCl in ether until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the chloromethyl ketone.

  • Reduction to the Chloro alcohol:

    • Dissolve the chloromethyl ketone in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄) portion-wise.

    • Stir the reaction at 0 °C until completion (monitored by TLC).

    • Quench the reaction with a suitable acidic solution and extract the product.

    • Purify the product by chromatography. The reported isolated yield for this step is 39% from a mixture of diastereomers.[4]

  • Epoxidation:

    • Dissolve the purified chloro alcohol in ethanol.

    • Add a solution of potassium hydroxide (KOH) in ethanol.

    • Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).

    • Neutralize the reaction and extract the epoxide.

    • Purify the epoxide by chromatography. The reported yield for this step is 85%.[4]

Protocol 2: Cbz-Deprotection by Catalytic Hydrogenolysis

This is a general protocol for the removal of the CBZ protecting group, a common step in peptide synthesis and the synthesis of HIV protease inhibitors.

Materials:

  • Cbz-protected compound

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite

Procedure:

  • Suspend the Cbz-protected compound in methanol.

  • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

  • Stir the mixture vigorously under an atmosphere of hydrogen gas (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Mechanism of Action of HIV Protease Inhibitors

HIV protease inhibitors function by competitively inhibiting the action of the viral protease enzyme.[1] The enzyme is a homodimer with a catalytic site formed by two aspartic acid residues.[1]

G cluster_0 HIV Life Cycle: Viral Maturation cluster_1 Inhibition by Protease Inhibitor Immature Virus Immature Virus Gag-Pol Polyprotein Gag-Pol Polyprotein Immature Virus->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease  Cleavage Blocked Cleavage Blocked Cleavage Gag-Pol Polyprotein->Blocked Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Protease Inhibitor Protease Inhibitor HIV Protease->Protease Inhibitor  Binding Infectious Virus Infectious Virus Mature Viral Proteins->Infectious Virus Inactive Protease Inactive Protease Protease Inhibitor->Inactive Protease Inactive Protease->Blocked Cleavage Non-infectious Virus Non-infectious Virus Blocked Cleavage->Non-infectious Virus

Mechanism of HIV protease inhibition.

The protease inhibitors are designed to mimic the transition state of the peptide bond cleavage, binding tightly to the active site and preventing the natural substrate from being processed.[1] This results in the production of non-infectious, immature viral particles.[1]

Conclusion

This compound is a valuable and versatile chiral intermediate for the synthesis of HIV protease inhibitors like Nelfinavir. The synthetic routes, while multi-stepped, provide access to the crucial hydroxyethylamine isostere core. The protocols and data presented here offer a foundational guide for researchers in the field of medicinal chemistry and drug development working on novel antiretroviral therapies. Further optimization of reaction conditions and purification techniques can lead to improved yields and scalability for the production of these life-saving medications.

References

Application Notes and Protocols for the Enzymatic Preparation of S-phenyl-L-cysteine using Tryptophan Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: S-phenyl-L-cysteine is a non-canonical amino acid with significant potential as a precursor for various pharmaceuticals, including antiretroviral agents like HIV protease inhibitors.[1][2][3] This document provides detailed protocols for the enzymatic synthesis of S-phenyl-L-cysteine utilizing tryptophan synthase, a versatile enzyme that catalyzes the β-substitution reaction between a serine substrate and various nucleophiles.[4][5][6] The use of tryptophan synthase offers a highly efficient and stereoselective route to optically pure S-phenyl-L-cysteine.[1][2]

Reaction Principle

Tryptophan synthase (EC 4.2.1.20) is an enzyme complex that naturally catalyzes the final two steps in the biosynthesis of L-tryptophan.[5] The β-subunit of the enzyme (TrpB) is responsible for the pyridoxal phosphate (PLP)-dependent condensation of indole and L-serine to form L-tryptophan.[4][5][6] Advantageously, the TrpB subunit exhibits broad substrate specificity and can accept alternative nucleophiles in place of indole.[4][6] In this application, thiophenol serves as the nucleophile, reacting with L-serine to yield S-phenyl-L-cysteine.[1][2]

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the enzymatic synthesis and subsequent purification of S-phenyl-L-cysteine.

Materials and Reagents
  • Enzyme: Recombinant Tryptophan Synthase from E. coli K-12 MG1655[2]

  • Substrates:

    • L-serine

    • Thiophenol

  • Buffers and Solutions:

    • Potassium phosphate buffer (pH 9.0)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

  • Purification:

    • Activated Carbon

  • Analytical:

    • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purity analysis.

Protocol 1: Enzymatic Synthesis of S-phenyl-L-cysteine

This protocol describes the enzymatic reaction for the production of S-phenyl-L-cysteine.

  • Reaction Setup:

    • Prepare a reaction mixture containing L-serine and thiophenol in a suitable buffer. A recommended starting point is a reaction buffer at pH 9.0.[7][8][9]

    • The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the oxidation of thiophenol.[2]

  • Enzyme Addition:

    • Add recombinant tryptophan synthase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can be initiated based on literature values.

  • Reaction Conditions:

    • Maintain the reaction at a controlled temperature, for example, 40°C.[7]

    • Stir the reaction mixture at a constant rate (e.g., 170 rpm) to ensure proper mixing.[2]

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC. A typical reaction time is around 14 hours.[2]

  • Reaction Termination:

    • Once the reaction has reached completion (as determined by the consumption of the limiting substrate), the reaction can be stopped by adjusting the pH.

Protocol 2: Purification of S-phenyl-L-cysteine

This protocol outlines the steps for the purification of the synthesized S-phenyl-L-cysteine.

  • Acidification and Dissolution:

    • Adjust the pH of the reaction mixture to a strongly acidic level (e.g., pH 0.5 - 1.5) using HCl.[2][8] This step serves to precipitate the product and dissolve any remaining crystals.[8]

  • Decolorization:

    • Add activated carbon to the acidified mixture to remove colored impurities.

    • Stir the mixture at a controlled temperature (e.g., 20-60°C) while aerating with an oxygen-containing gas.[8]

  • Filtration:

    • Filter the mixture to remove the activated carbon and any other solid impurities.

  • Crystallization:

    • Adjust the pH of the filtrate to a range of 2.5 to 6.0 to precipitate the S-phenyl-L-cysteine crystals.[8]

  • Isolation and Drying:

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with cold water.

    • Dry the purified S-phenyl-L-cysteine product under vacuum.

Data Presentation

The following tables summarize key quantitative data from reported studies on the enzymatic synthesis of S-phenyl-L-cysteine.

ParameterValueReference
Enzyme SourceRecombinant E. coli K-12 MG1655[2]
SubstratesThiophenol, L-serine[1][2]
pH9.0 - 10.5[7][8]
Temperature40°C[7]
Reaction Time14 hours[2]
Total Yield81.3%[1]
Product Purity> 99.9%[1]
L-serine conversion rate97.1%[7]
Final Product Concentration38.6 g/L[7]

Table 1: Summary of Reaction Conditions and Yields for S-phenyl-L-cysteine Synthesis.

Visualizations

Enzymatic Reaction Pathway

Enzymatic_Reaction cluster_substrates Substrates cluster_enzyme Enzyme cluster_product Product L_Serine L-Serine TS Tryptophan Synthase (TrpB subunit) L_Serine->TS Thiophenol Thiophenol Thiophenol->TS SPC S-phenyl-L-cysteine TS->SPC β-substitution

Caption: Enzymatic synthesis of S-phenyl-L-cysteine.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction_Setup 1. Reaction Setup (L-Serine, Thiophenol, Buffer) Enzyme_Addition 2. Add Tryptophan Synthase Reaction_Setup->Enzyme_Addition Incubation 3. Incubation (40°C, 14h, N2) Enzyme_Addition->Incubation Acidification 4. Acidification (pH 0.5-1.5) Incubation->Acidification Decolorization 5. Activated Carbon Treatment Acidification->Decolorization Filtration1 6. Filtration Decolorization->Filtration1 Crystallization 7. Crystallization (pH 2.5-6.0) Filtration1->Crystallization Filtration2 8. Product Isolation Crystallization->Filtration2 Drying 9. Drying Filtration2->Drying Analysis 10. Purity Analysis (HPLC) Drying->Analysis

Caption: Experimental workflow for S-phenyl-L-cysteine production.

References

Application Notes and Protocols for Dipeptide Synthesis using CBZ-S-Phenyl-L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the coupling of N-α-Carbobenzoxy-S-phenyl-L-cysteine (CBZ-S-Phenyl-L-Cysteine) in dipeptide synthesis. This document outlines the chemical principles, experimental procedures, and expected outcomes for the successful synthesis of dipeptides incorporating this valuable building block.

Introduction

N-α-Carbobenzoxy-S-phenyl-L-cysteine is a crucial derivative of the amino acid L-cysteine, widely employed in peptide chemistry. The carbobenzoxy (Cbz or Z) group, introduced by Bergmann and Zervas, provides robust protection for the α-amino functionality, preventing self-polymerization and enabling controlled, stepwise peptide bond formation.[1][2] The S-phenyl group offers stable protection for the thiol side chain, preventing undesirable side reactions such as disulfide bond formation during the coupling process.[3]

The strategic incorporation of cysteine and its derivatives is paramount in the synthesis of complex peptides and proteins, where it can play a key role in structural integrity through disulfide bridges or serve as a site for conjugation.[2] These application notes detail a solution-phase protocol for the coupling of this compound with a C-terminally protected amino acid, a fundamental step in the synthesis of more complex peptide structures.

Key Concepts and Considerations

Protecting Groups: In peptide synthesis, the use of protecting groups is essential to prevent unwanted side reactions.[4][5] The Cbz group is a classic amine protecting group, stable under a range of conditions and readily removable by catalytic hydrogenolysis.[6] The S-phenyl group on the cysteine side chain is stable during the coupling reaction.

Coupling Agents: The formation of the peptide bond is facilitated by activating the carboxylic acid of the N-protected amino acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions, particularly racemization.[7][8]

Racemization: Cysteine residues are particularly susceptible to racemization at the α-carbon during the activation and coupling steps.[9] The choice of coupling reagents and the careful control of reaction conditions are critical to maintaining the stereochemical integrity of the amino acid.[2] The use of additives like HOBt is a common strategy to mitigate this issue.[9]

Experimental Protocols

This section details a general protocol for the solution-phase synthesis of a dipeptide using this compound and an amino acid ester.

Protocol 1: Solution-Phase Dipeptide Synthesis

This protocol describes the coupling of this compound with a generic amino acid methyl ester (H-AA-OMe).

Materials:

  • N-α-CBZ-S-phenyl-L-cysteine

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA)

  • Dry Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 10% aqueous Citric Acid solution

  • 1N aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolution of Starting Materials:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-α-CBZ-S-phenyl-L-cysteine (1.0 eq) and HOBt (1.1 eq) in dry DCM or DMF.

    • In a separate flask, suspend the amino acid methyl ester hydrochloride (1.0 eq) in dry DCM or DMF.

  • Neutralization of Amino Acid Ester:

    • Cool the amino acid ester suspension to 0 °C in an ice bath.

    • Slowly add N-Methylmorpholine (NMM) or DIEA (1.0 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at 0 °C.

  • Activation of Carboxylic Acid:

    • Cool the solution of N-α-CBZ-S-phenyl-L-cysteine and HOBt to 0 °C.

    • Add DCC or EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Coupling Reaction:

    • Slowly add the neutralized amino acid ester solution from step 2 to the activated N-α-CBZ-S-phenyl-L-cysteine solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • If DCC was used, filter the reaction mixture to remove the precipitated DCU.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer successively with 10% citric acid solution (2x), water (1x), 1N sodium bicarbonate solution (2x), and brine (1x).[10]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.[10]

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.[10]

Data Presentation

The following tables summarize representative quantitative data for reactions involving CBZ-protected amino acids in dipeptide synthesis.

Table 1: Reaction Conditions and Yields for Dipeptide Synthesis

ParameterValueReference
Starting N-Protected Amino Acid Benzyloxycarbonyl-L-alanine[10]
Coupling Partner L-cysteine methyl ester hydrochloride[10]
Coupling Agent 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one[10]
Base N-methylmorpholine[10]
Solvent Dichloromethane[10]
Reaction Temperature 0 °C to Room Temperature[10]
Reaction Time Not specified, monitored by TLC[10]
Reported Yield 81%[10]

Table 2: Materials for Solution-Phase Dipeptide Synthesis

Reagent/MaterialPurpose
N-α-CBZ-S-phenyl-L-cysteineN-terminally protected amino acid
Amino acid methyl ester HClC-terminally protected amino acid
DCC or EDCCoupling agent (activates carboxylic acid)
HOBtAdditive to suppress racemization and improve yield
NMM or DIEABase for neutralization of amino acid ester salt
DCM or DMFAnhydrous solvent
Ethyl AcetateExtraction solvent
10% Citric AcidAqueous wash to remove unreacted base
1N Sodium BicarbonateAqueous wash to remove unreacted starting acid and HOBt
Anhydrous Na₂SO₄ or MgSO₄Drying agent

Visualizations

Logical Workflow for Dipeptide Synthesis

Dipeptide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification A N-CBZ-S-Phenyl-L-Cysteine + HOBt in dry solvent E Activate Carboxylic Acid with Coupling Agent (DCC/EDC) at 0°C A->E B Amino Acid Ester HCl in dry solvent D Neutralize Amino Acid Ester at 0°C B->D C Base (NMM or DIEA) C->D F Coupling Reaction (0°C to RT, 12-24h) D->F E->F G Filter (if DCC used) & Solvent Evaporation F->G H Liquid-Liquid Extraction (EtOAc vs. aqueous washes) G->H I Drying and Concentration H->I J Purification (Recrystallization or Chromatography) I->J K Pure Dipeptide J->K

Caption: General workflow for solution-phase dipeptide synthesis.

Signaling Pathway of Peptide Bond Formation

Peptide_Bond_Formation cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation RCOOH N-CBZ-S-Phenyl-L-Cysteine (R-COOH) ActiveEster Activated Intermediate (e.g., O-acylisourea or HOBt ester) RCOOH->ActiveEster + CouplingAgent Coupling Agent (e.g., DCC/EDC) CouplingAgent->ActiveEster + HOBt HOBt HOBt->ActiveEster Suppresses racemization Dipeptide Protected Dipeptide (R-CO-NH-R') ActiveEster->Dipeptide Nucleophilic Attack RNH2 Amino Acid Ester (R'-NH2) RNH2->Dipeptide +

Caption: Key steps in the activation and coupling for peptide bond formation.

References

Troubleshooting & Optimization

Preventing oxidation side reactions in CBZ-S-Phenyl-L-Cysteine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of CBZ-S-Phenyl-L-Cysteine, with a specific focus on preventing oxidation side reactions.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low Yield of this compound and Significant Formation of a Dimer Impurity

  • Question: My reaction is showing a low yield of the desired product, and analytical results (e.g., HPLC, Mass Spectrometry) indicate the presence of a significant impurity with a molecular weight roughly double that of the product. What is happening and how can I fix it?

  • Answer: This is a classic case of oxidative dimerization. The thiol group (-SH) of cysteine is highly susceptible to oxidation, especially under neutral to alkaline conditions, leading to the formation of the disulfide-linked dimer, N,N'-di-Cbz-L-cystine.[1]

    Probable Causes:

    • Presence of atmospheric oxygen in the reaction vessel.[1]

    • Use of solvents that have not been degassed to remove dissolved oxygen.[1]

    • A reaction pH that is too high, which deprotonates the thiol to the more easily oxidized thiolate anion.[1]

    Solutions:

    • Inert Atmosphere: Conduct the entire reaction under an inert atmosphere, such as dry nitrogen or argon, to exclude oxygen.[1]

    • Degassed Solvents: Before use, degas all solvents by sparging with an inert gas (e.g., nitrogen or argon) or by using a freeze-pump-thaw technique.[1]

    • pH Control: While basic conditions are necessary for the initial N-protection step (Schotten-Baumann reaction), maintain the pH in a controlled range (typically pH 8-10) to ensure the amino group is sufficiently nucleophilic without excessively promoting thiolate formation.[2]

    • Reducing Agents: In some cases, adding a small amount of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) during the workup can help to reduce any formed disulfide dimer back to the desired monomeric product.[1]

Problem 2: Presence of an N,S-di-Cbz Impurity

  • Question: My analysis shows a significant peak corresponding to the addition of two CBZ groups to the cysteine molecule. How can I prevent this over-acylation?

  • Answer: The formation of N,S-dicarbobenzoxy-L-cysteine occurs when both the amino and the thiol groups react with benzyl chloroformate. The thiol group, particularly in its thiolate form, is a potent nucleophile.[1]

    Probable Causes:

    • Excessive amount of benzyl chloroformate.

    • Rapid addition of benzyl chloroformate, leading to high local concentrations.

    • Reaction conditions that favor S-acylation (e.g., highly basic pH).

    Solutions:

    • Stoichiometry Control: Carefully control the stoichiometry of benzyl chloroformate. A slight excess (e.g., 1.1 equivalents) is often sufficient.[3]

    • Slow Addition: Add the benzyl chloroformate solution dropwise and slowly to the reaction mixture to maintain a low instantaneous concentration.[1]

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0-5 °C) to moderate the reactivity of the reagents.[1][3]

    • pH Management: As with oxidation, careful pH control is crucial. A moderately basic pH favors N-acylation over S-acylation.[1]

Problem 3: Racemization of the Final Product

  • Question: Chiral analysis of my this compound indicates the presence of the D-enantiomer. What reaction conditions contribute to racemization and how can I maintain stereochemical purity?

  • Answer: Racemization can occur at the chiral center of the cysteine molecule, particularly under harsh reaction conditions.

    Probable Causes:

    • Elevated reaction temperatures.

    • Prolonged reaction times.

    • Use of strong bases or extreme pH conditions.

    Solutions:

    • Temperature Control: Maintain low reaction temperatures (e.g., 0-5 °C) throughout the synthesis.[1]

    • Reaction Time: Monitor the reaction progress by TLC or HPLC and avoid unnecessarily long reaction times.[1]

    • Solvent Choice: The polarity of the solvent can influence the rate of racemization. Consider using less polar solvents where feasible.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary oxidation product in this compound synthesis and why is it a problem?

A1: The primary oxidation product is N,N'-di-Cbz-L-cystine, a dimer formed through a disulfide bond between two molecules of this compound.[1] This is problematic because it reduces the yield of the desired product and introduces a significant impurity that can be challenging to separate during purification, potentially affecting the outcome of subsequent reactions.[1]

Q2: What is the most effective analytical method for detecting oxidation byproducts?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective method for detecting and quantifying this compound and its common impurities. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an additive like trifluoroacetic acid (TFA) can effectively separate the desired product from the more nonpolar N,S-di-Cbz derivative and the dimeric cystine byproduct.[1][4]

Q3: Can I reverse the oxidation reaction if the disulfide dimer has already formed?

A3: Yes, the disulfide bond in N,N'-di-Cbz-L-cystine can be reduced back to the free thiol of this compound. This is typically achieved by treating the product mixture with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1]

Q4: How does pH affect the rate of oxidation?

A4: The rate of thiol oxidation is significantly influenced by pH. At higher pH values (typically above 7), the thiol group (-SH) deprotonates to form the thiolate anion (-S⁻). This thiolate is more nucleophilic and much more susceptible to oxidation than the protonated thiol.[1] Therefore, while basic conditions are needed for the N-protection step, excessively high or uncontrolled pH will accelerate the undesirable oxidation side reaction.

Data Presentation

Table 1: Impact of Reaction Conditions on Yield and Purity in N-Cbz-L-Cysteine Synthesis (Illustrative)

ParameterCondition A (Optimized for Oxidation Prevention)Condition B (Standard)Impact on Yield and Purity
Atmosphere Inert (Nitrogen/Argon)Aerobic (Air)Use of an inert atmosphere significantly reduces the formation of the N,N'-di-Cbz-L-cystine dimer, leading to higher yields and purity.
Solvents DegassedNon-degassedDegassed solvents minimize the presence of dissolved oxygen, a key oxidant, thereby preventing product loss to dimerization.
Base Sodium BicarbonateSodium HydroxideWhile both can be effective, sodium bicarbonate as a weaker base may offer better control over pH, potentially reducing side reactions. A modified Schotten-Baumann with NaHCO₃ has reported yields of up to 99.1%.[5]
Temperature 0-5 °CRoom TemperatureLow temperatures help to control the reaction rate, minimizing both oxidation and the formation of the N,S-di-Cbz byproduct.[1]
Reported Yield Up to 99.1%[5]86-91% (for N-Cbz-glycine model)[5]Optimized conditions consistently lead to higher yields.

Note: The data for the standard Schotten-Baumann reaction is based on the synthesis of N-Cbz-glycine and serves as a reference point.[5]

Experimental Protocols

Optimized Protocol for N-Cbz-S-Phenyl-L-Cysteine Synthesis (Modified Schotten-Baumann)

This protocol is designed to minimize oxidation and other side reactions.

  • Setup: Assemble a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Thoroughly flush the apparatus with nitrogen gas and maintain a positive pressure of nitrogen throughout the reaction.

  • Dissolution of Cysteine: In the reaction flask, dissolve L-cysteine (1 equivalent) in degassed water containing sodium bicarbonate (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with continuous stirring.[1]

  • Preparation of Benzyl Chloroformate Solution: In the dropping funnel, prepare a solution of benzyl chloroformate (1.1 equivalents) in degassed dichloromethane.[1]

  • Reaction: Add the benzyl chloroformate solution dropwise to the stirred cysteine solution over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C.[1]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.[1]

  • Workup:

    • Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the aqueous layer with a small portion of dichloromethane to remove any unreacted benzyl chloroformate.[1]

    • Carefully acidify the aqueous layer to a pH of approximately 2-3 with dilute hydrochloric acid while cooling in an ice bath. The product, N-Cbz-L-cysteine, should precipitate as a white solid.[1]

  • Purification:

    • Collect the precipitate by vacuum filtration and wash with cold water.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.[1]

Visualizations

G cluster_0 Reaction Pathway cluster_1 Oxidation Side Reaction L_Cysteine L-Cysteine Product This compound L_Cysteine->Product CBZ_Cl Benzyl Chloroformate (Cbz-Cl) CBZ_Cl->Product Base Base (e.g., NaHCO3) Base->Product Two_Product 2 x this compound Dimer N,N'-di-Cbz-L-cystine (Dimer) Two_Product->Dimer Oxygen Oxygen (O2) Oxygen->Dimer

Caption: Main reaction pathway and the primary oxidation side reaction.

Caption: A logical workflow for troubleshooting low product yield.

References

Optimizing reaction conditions for high-yield CBZ-S-Phenyl-L-Cysteine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of CBZ-S-Phenyl-L-Cysteine for high yields.

Frequently Asked Questions (FAQs)

Q1: What is the role of the CBZ group in the synthesis of S-Phenyl-L-Cysteine?

The Carbobenzyloxy (CBZ or Z) group is a crucial protecting group for the α-amine of L-cysteine.[1][2][3] Its primary function is to prevent the highly reactive amine group from participating in unwanted side reactions during the S-phenylation of the thiol group.[3] This strategic protection allows for controlled chemical transformations at other sites of the molecule, ensuring that the desired S-phenyl bond is formed selectively.[1] The CBZ group is favored for its stability under various reaction conditions and can be readily removed in a later step, typically through catalytic hydrogenolysis, to yield the final product.[3][4]

Q2: What are the common starting materials for the synthesis of this compound?

The synthesis can be initiated from several starting materials. The most direct route involves the protection of L-cysteine with benzyl chloroformate (Cbz-Cl) to form N-Cbz-L-cysteine, followed by S-phenylation.[3] An alternative approach starts with L-cystine, the oxidized dimer of L-cysteine. In this method, L-cystine is first protected to yield N,N'-di-Cbz-L-cystine, which is then reductively cleaved and arylated.[3] A patented method also describes the synthesis starting from N,N′-bis-benzyloxycarbonyl cystine dimethyl ester.[5]

Q3: What is the general mechanism for the N-Cbz protection of L-cysteine?

The most common method for introducing the CBZ group is the Schotten-Baumann reaction.[3][6] In this reaction, L-cysteine is dissolved in an aqueous basic solution. Benzyl chloroformate is then added, and the nucleophilic amine group of cysteine attacks the carbonyl carbon of the benzyl chloroformate.[6] This results in the formation of a carbamate linkage and the release of hydrochloric acid, which is neutralized by the base in the reaction mixture.[6]

Q4: How can I monitor the progress of the reaction?

The progress of the synthesis can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][6][7] HPLC is particularly effective for quantifying the formation of the desired product and detecting any impurities.[6] A reversed-phase C18 column is often suitable for separating this compound from starting materials and potential byproducts.[6]

Troubleshooting Guide

Low Yield of this compound

Problem: The final yield of the desired product is significantly lower than expected.

Possible Cause Recommended Solution
Incomplete Reaction Ensure stoichiometric equivalents of reagents are used; an excess of the coupling reagent may be necessary in some cases.[7] Extend the reaction time and continue to monitor via TLC or HPLC until the starting material is consumed.[8] If the reaction is sluggish, gentle heating might be considered, but be aware of the increased risk of racemization.[7]
Oxidation of Cysteine Thiol Group This is a common issue as cysteine derivatives are prone to oxidation, especially under neutral or slightly alkaline conditions, leading to the formation of the N,N'-di-Cbz-L-cystine dimer.[6] To mitigate this, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.[6][9]
Side Reactions Undesired reactions involving amino acid side chains or the reagents can reduce the yield.[7] The choice of solvent can influence side reactions; consider alternatives if significant byproduct formation is observed.[10] Ensure the quality of reagents, as impurities can lead to side reactions.[8][]
Issues During Work-up and Purification The product may be lost during extraction or purification steps. Ensure proper pH adjustment during acidification to precipitate the product.[2] Optimize the purification method, whether it be recrystallization or column chromatography, to minimize loss.[7]
Formation of Impurities

Problem: The final product is contaminated with significant amounts of byproducts.

Observed Impurity Possible Cause Recommended Solution
N,N'-di-Cbz-L-cystine Oxidation of the thiol group of N-Cbz-L-cysteine.[6]Work under an inert atmosphere (nitrogen or argon) and use degassed solvents.[6] Maintain controlled pH, as excessively high pH can accelerate oxidation.[6]
N,S-dicarbobenzoxy-L-cysteine Reaction of benzyl chloroformate with both the amino and thiol groups of L-cysteine.[6]Add benzyl chloroformate slowly to the reaction mixture to maintain a low instantaneous concentration.[6] Control the pH to favor N-acylation over S-acylation; a moderately basic pH is generally preferred.[6] Keep the reaction temperature low.[6]
Racemization (Presence of D-enantiomer) Loss of stereochemical integrity at the chiral center of the activated amino acid.[7]Perform the reaction at low temperatures (e.g., 0-5 °C) to minimize the rate of racemization.[6] Avoid unnecessarily long reaction times.[6] Use a sterically hindered base to minimize the abstraction of the alpha-proton.[7]
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, temperature, or reagent concentration.Increase reaction time and/or temperature, monitoring closely for the formation of other impurities.[7][8] Ensure the use of high-quality reagents and appropriate stoichiometry.[7][8]

Experimental Protocols

Protocol 1: N-Cbz Protection of L-Cysteine (Modified Schotten-Baumann Reaction)

This protocol is adapted from a standard procedure for the N-protection of amino acids.[12]

  • Suspension: Suspend L-Cysteine in toluene.

  • Biphasic System: Add a solution of sodium bicarbonate in water to create a clear two-phase solution.

  • Cooling: Cool the mixture to below 5°C in an ice bath.

  • Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate while vigorously stirring and maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to proceed for approximately 1 hour at <5°C, then warm to room temperature.

  • Work-up: Combine the organic phases and wash successively with a sodium bicarbonate solution, 5% HCl, and saturated NaCl.

  • Isolation: Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield N-Cbz-L-cysteine.

Protocol 2: Synthesis of N-CBZ S-phenyl-L-cysteine methyl ester

This protocol is based on a patented method for the synthesis of S-aryl-cysteine derivatives.[5]

  • Initial Mixture: Charge a round-bottomed flask with copper powder, bromobenzene, and dimethylformamide (DMF).

  • Heating: Heat the resulting mixture to approximately 110°C using an external oil bath.

  • Addition of Cysteine Derivative: To the stirred mixture, add a solution of purified N,N′-bis-benzyloxycarbonyl cystine dimethyl ester in DMF over 2 hours and 30 minutes.

  • Reaction: Stir the resulting mixture at approximately 110°C for about 18 hours.

  • Monitoring: Analyze the reaction progress by HPLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and proceed with standard work-up and purification procedures to isolate the N-CBZ S-phenyl-L-cysteine methyl ester.

Visual Guides

G Experimental Workflow for this compound Synthesis cluster_0 Step 1: N-Protection cluster_1 Step 2: S-Arylation cluster_2 Step 3: Work-up & Purification start L-Cysteine prot N-Cbz Protection (Schotten-Baumann) start->prot Benzyl Chloroformate, Base aryl S-Phenylation prot->aryl Aryl Halide, Coupling Agent workup Work-up (Extraction, Washing) aryl->workup purify Purification (Recrystallization or Chromatography) workup->purify end High-Yield This compound purify->end

Caption: A generalized workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield start Low Yield Observed check_completion Reaction Complete? start->check_completion check_impurities Significant Impurities? check_completion->check_impurities Yes incomplete Incomplete Reaction check_completion->incomplete No impurities Side Reactions check_impurities->impurities Yes workup_issue Work-up/Purification Issues check_impurities->workup_issue No solution_time Extend Reaction Time/ Increase Temperature incomplete->solution_time solution_reagents Check Reagent Stoichiometry and Quality incomplete->solution_reagents solution_conditions Optimize Reaction Conditions (Inert atmosphere, pH, Temp) impurities->solution_conditions solution_purification Optimize Work-up and Purification Protocol workup_issue->solution_purification

Caption: A troubleshooting decision tree for addressing low product yields.

References

Impact of base selection on epimerization of cysteine derivatives in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing challenges related to the epimerization of cysteine derivatives during peptide synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to mitigate and manage cysteine epimerization.

Frequently Asked Questions (FAQs)

Q1: What is cysteine epimerization and why is it a significant issue in peptide synthesis?

A1: Cysteine epimerization is the undesirable conversion of the naturally occurring L-cysteine into its D-enantiomer at the alpha-carbon during the peptide coupling step.[1] This results in a diastereomeric mixture of peptides which can be challenging to purify. The presence of the D-cysteine epimer can profoundly alter the peptide's three-dimensional structure, biological activity, and overall therapeutic efficacy, making its control critical.[1]

Q2: What is the primary mechanism driving cysteine epimerization during Fmoc-based solid-phase peptide synthesis (SPPS)?

A2: The primary mechanism is base-catalyzed abstraction of the α-proton of the activated cysteine residue.[2] This abstraction leads to the formation of a planar carbanion intermediate. Subsequent re-protonation can occur from either side of the planar intermediate, resulting in a mixture of L- and D-isomers.[2] Cysteine is particularly susceptible to this due to the acidity of its α-proton, a characteristic that is enhanced by the electron-withdrawing nature of the thiol protecting group.[3]

Q3: How does the choice of base impact the extent of cysteine epimerization?

A3: The base plays a critical role in epimerization. Stronger, more sterically hindered bases are generally more prone to causing epimerization. For instance, N,N-diisopropylethylamine (DIEA) and N-methylmorpholine (NMM) are known to cause significant racemization, with levels reported in the range of 5-33%.[2] In contrast, weaker or more sterically hindered bases like 2,4,6-collidine (TMP) or lutidine can suppress this side reaction.[2][4] The use of highly hindered bases such as 2,3,5,6-tetramethylpyridine (TEMP) and 2,6-di-tert-butyl-4-(dimethylamino)pyridine (DB[DMAP]) has also been shown to minimize cysteine racemization.[4]

Q4: Which cysteine side-chain protecting groups are most effective at minimizing epimerization?

A4: The choice of the thiol protecting group is crucial. The Trityl (Trt) group is highly recommended for minimizing racemization due to its steric bulk, which is thought to hinder the base's access to the α-proton.[5] Other groups like Acetamidomethyl (Acm) and tert-Butyl (tBu) are also considered safe options.[5] Conversely, the S-tert-butylthio (StBu) group may increase the risk of racemization compared to Trt or Acm.[5]

Q5: What role do coupling reagents and additives play in cysteine epimerization?

A5: Certain coupling reagents, especially in the presence of strong bases, can promote epimerization.[2] Uronium/aminium-based reagents like HBTU and HATU are known to increase the risk.[2] To suppress epimerization, it is advisable to use carbodiimide-based coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[2][6] These additives are thought to form active esters that are more reactive towards the amine and less susceptible to epimerization.[2]

Troubleshooting Guides

Issue: Significant epimerization of a cysteine residue is detected by HPLC analysis.

Potential Cause Troubleshooting Step Rationale
Inappropriate Base Selection Replace strong bases like DIEA or NMM with a weaker or more sterically hindered base such as 2,4,6-collidine (TMP).[2][4]Weaker bases are less likely to abstract the acidic α-proton of the cysteine residue, thereby reducing the formation of the planar carbanion intermediate that leads to epimerization.[2]
Highly Reactive Coupling Reagents Switch from uronium/aminium-based coupling reagents (e.g., HBTU, HATU) to a carbodiimide-based method (e.g., DIC) in combination with an epimerization-suppressing additive (e.g., HOBt, Oxyma).[2]Carbodiimides with additives form active esters that are less prone to epimerization compared to the intermediates formed with highly reactive uronium/aminium reagents.[2]
Pre-activation of the Cysteine Residue Avoid pre-activating the Fmoc-Cys-OH with the coupling reagent and base before adding it to the resin. Instead, add the reagents sequentially to the reaction vessel.[1][2]Pre-activation can increase the concentration of the highly reactive activated cysteine species, providing more opportunity for base-catalyzed epimerization before coupling to the resin-bound peptide.[2]
Inadequate Thiol Protecting Group If using an electron-withdrawing or less bulky protecting group, consider switching to a sterically bulky group like Trityl (Trt).[5]The steric hindrance of the Trt group can physically block the base from accessing and abstracting the α-proton.[5]
Elevated Reaction Temperature If using microwave-assisted synthesis or elevated temperatures, perform the coupling of the cysteine residue at a lower temperature (e.g., room temperature).[2]Higher temperatures can increase the rate of the epimerization side reaction.[2]

Quantitative Data on Cysteine Epimerization

The extent of epimerization is highly dependent on the specific reaction conditions. The following table summarizes representative data on the effect of different bases and coupling conditions on cysteine racemization.

Fmoc-Cys Protecting Group Coupling Reagent/Additive Base Solvent % Epimerization
Fmoc-Cys(Trt)-OHHBTUDIEADMF5-33%[2]
Fmoc-Cys(Trt)-OHHATUDIEADMF~50%[4]
Fmoc-Cys(Trt)-OHHBTUNMMDMFSignificant[4]
Fmoc-Cys(Trt)-OHHBTU/HOBtTMPDCM/DMF (1:1)Minimized[2]
Fmoc-Cys(Trt)-OHDIPCDI/HOBt-DMFNegligible[2]
Fmoc-Cys(Trt)-OHDIPCDI/Oxyma-DMFNegligible
Fmoc-Cys(Acm)-OHDIC/HOBt-DMFMinimized[1]
Fmoc-Cys(Trt)-OH-30% 4-methylpiperidine in 0.5 M OxymaPure-DMF (for Fmoc removal)DMFMinimized[7]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling of Fmoc-Cys(Trt)-OH using DIC/HOBt

  • Resin Preparation: Swell the resin-bound peptide in N,N-dimethylformamide (DMF) for 30 minutes.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[1]

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF (3 times).[1]

  • Coupling Cocktail Preparation: In a separate vessel, dissolve Fmoc-Cys(Trt)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the Fmoc-Cys(Trt)-OH/HOBt solution to the resin. Then, add DIC (3 equivalents) to the resin suspension. Allow the reaction to proceed for 2-4 hours at room temperature.[1]

  • Monitoring: Monitor the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test.[1]

  • Washing: Once the coupling is complete (indicated by a negative ninhydrin test), wash the resin with DMF (3 times), DCM (3 times), and methanol (3 times).[1]

  • Drying: Dry the resin under vacuum.[1]

Protocol 2: Quantification of Cysteine Epimerization by HPLC

  • Peptide Cleavage: Cleave the synthesized peptide from the resin and remove all protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).[1]

  • Peptide Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

  • Acid Hydrolysis: Hydrolyze a sample of the purified peptide in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.[1]

  • Derivatization: Derivatize the amino acid hydrolysate with a suitable chiral derivatizing agent.

  • Chiral HPLC Analysis: Analyze the derivatized amino acids by chiral HPLC to separate and quantify the L- and D-cysteine enantiomers.

Visualizations

cluster_mechanism Mechanism of Base-Catalyzed Cysteine Epimerization Activated L-Cysteine Activated L-Cysteine Planar Carbanion Planar Carbanion Activated L-Cysteine->Planar Carbanion Base abstracts α-proton D-Cysteine D-Cysteine Planar Carbanion->D-Cysteine Re-protonation L-Cysteine L-Cysteine Planar Carbanion->L-Cysteine Re-protonation

Caption: Mechanism of base-catalyzed cysteine epimerization.

cluster_workflow Troubleshooting Workflow for Cysteine Epimerization start Epimerization Detected check_base Review Base Selection start->check_base change_base Switch to Weaker/ Sterically Hindered Base (e.g., TMP) check_base->change_base Strong base used (e.g., DIEA, NMM) check_coupling Review Coupling Reagents check_base->check_coupling Weak base used verify Re-synthesize and Analyze by HPLC change_base->verify change_coupling Use DIC with Additive (e.g., HOBt, Oxyma) check_coupling->change_coupling Uronium reagent used (e.g., HBTU, HATU) check_protocol Review Protocol check_coupling->check_protocol Carbodiimide used change_coupling->verify avoid_preactivation Avoid Pre-activation check_protocol->avoid_preactivation Pre-activation step check_protocol->verify No pre-activation avoid_preactivation->verify

Caption: Workflow for minimizing cysteine epimerization.

References

Technical Support Center: Optimizing Solvent Systems for CBZ-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Carbobenzoxy (CBZ or Z)-protected amino acids. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, optimized solvent systems, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying CBZ-protected amino acids?

A1: The two most common methods for the purification of CBZ-protected amino acids are flash column chromatography on silica gel and recrystallization. Flash chromatography is a versatile technique for separating the desired compound from impurities with different polarities.[1] Recrystallization is an effective method for purifying solid compounds to a high degree of purity, provided a suitable solvent system can be found.[2]

Q2: How does the CBZ protecting group influence the choice of solvent?

A2: The CBZ group is relatively nonpolar and increases the solubility of the amino acid in organic solvents compared to its unprotected form.[2] This makes purification by normal-phase chromatography using solvent systems like ethyl acetate/hexane a viable and common strategy.

Q3: What is the ideal Retention Factor (Rf) I should aim for in Thin-Layer Chromatography (TLC) before scaling up to flash chromatography?

A3: For optimal separation in flash column chromatography, the target compound should have an Rf value between 0.2 and 0.4 on the TLC plate using the chosen eluent.[3] An Rf in this range generally ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities.

Q4: Can I use reversed-phase chromatography for purifying CBZ-protected amino acids?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying protected peptides and amino acids, especially when dealing with complex mixtures or compounds with poor solubility in typical normal-phase eluents.[4] A common mobile phase consists of a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chromatographic purification of CBZ-protected amino acids.

Issue 1: The spot for my CBZ-amino acid is streaking or "tailing" on the TLC plate.

Q: Why is my compound streaking on the silica TLC plate, and how can I fix it?

A: Peak tailing or streaking for CBZ-protected amino acids on silica gel is often caused by the interaction of the acidic carboxylic acid moiety or any basic functional groups in the amino acid side chain (like in lysine or histidine) with the acidic silanol groups on the silica surface. This leads to poor peak shape and inefficient separation.

Solutions:

  • For Acidic Compounds: Add a small amount of a weak acid, such as acetic acid (AcOH), to your mobile phase (typically 0.5-2%). This protonates the analyte, reducing its interaction with the silica surface.

  • For Basic Side Chains (e.g., Cbz-Lys(Cbz)-OH): Add a small amount of a weak base, like triethylamine (TEA) or pyridine, to the mobile phase (typically 0.5-1%). The base will compete with your compound for the acidic sites on the silica gel, leading to more symmetrical spots.[5]

  • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina or amine-functionalized silica, which can be more suitable for basic compounds.

Issue 2: I am getting poor separation between my desired product and an impurity.

Q: My product and an impurity have very similar Rf values. How can I improve the separation?

A: Poor separation occurs when the solvent system does not sufficiently differentiate between the components of the mixture.

Solutions:

  • Optimize the Solvent Ratio: Test a range of solvent polarities. If using an ethyl acetate/hexane system, prepare several TLC chambers with varying ratios (e.g., 10%, 20%, 30%, 40% ethyl acetate in hexane) to find the optimal polarity that maximizes the difference in Rf values (ΔRf).

  • Change Solvent Selectivity: If changing the polarity is ineffective, switch one of the solvents to another from a different solvent class.[6] For example, instead of ethyl acetate/hexane, try dichloromethane/hexane or acetone/hexane.[7] This can alter the specific interactions between the compounds and the stationary phase, often improving separation.

  • Use a Gradient Elution for Column Chromatography: If you have impurities that are much less polar and others that are much more polar than your product, a gradient elution (gradually increasing the polarity of the mobile phase during the run) will be more efficient than an isocratic (constant polarity) elution.[4]

Issue 3: My compound is insoluble in the chromatography eluent.

Q: My crude product does not dissolve in the chosen ethyl acetate/hexane mixture for loading onto the column. What should I do?

A: Poor solubility during sample loading can lead to broad bands and poor separation.

Solutions:

  • Minimal Stronger Solvent: Dissolve the crude mixture in a minimum amount of a stronger, more polar solvent (like dichloromethane or acetone) in which it is soluble. Then, add this solution directly to the top of the column. Be aware that using too much of a strong solvent can degrade the separation.

  • Dry Loading: This is the preferred method for compounds with low solubility in the eluent. Dissolve your crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[4]

Issue 4: My CBZ-protected amino acid is not eluting from the column.

Q: I have run a large volume of eluent through the column, but I cannot see my product eluting. What could be the problem?

A: This issue typically arises from the compound being too polar for the chosen solvent system or due to irreversible adsorption.

Solutions:

  • Increase Eluent Polarity: If your compound is strongly adsorbed, you will need to increase the polarity of your mobile phase. If you are using an ethyl acetate/hexane system, gradually increase the percentage of ethyl acetate. If necessary, switch to a more polar system, such as methanol/dichloromethane.[6]

  • Check for Decomposition: It is possible the compound is unstable on silica gel. To test this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be decomposing. In this case, alternative purification methods like recrystallization or using a less acidic stationary phase (e.g., deactivated silica or alumina) should be considered.

Data Presentation: Solvent Systems for Purification

The following tables provide recommended starting points for solvent systems for the purification of various CBZ-protected amino acids. These should be optimized using TLC for each specific sample.

Table 1: TLC and Flash Chromatography Solvent Systems for CBZ-Amino Acids on Silica Gel
CBZ-Amino Acid (Side Chain Type)Typical TLC Eluent System (v/v)Approx. RfRecommended Flash Chromatography Eluent
Cbz-Gly-OH (Nonpolar, Achiral)30-50% Ethyl Acetate in Hexane + 1% Acetic Acid0.320-30% Ethyl Acetate in Hexane + 1% Acetic Acid
Cbz-Ala-OH (Nonpolar, Aliphatic)30-50% Ethyl Acetate in Hexane + 1% Acetic Acid0.3525-35% Ethyl Acetate in Hexane + 1% Acetic Acid
Cbz-Val-OH (Nonpolar, Aliphatic)25-40% Ethyl Acetate in Hexane + 1% Acetic Acid0.320-30% Ethyl Acetate in Hexane + 1% Acetic Acid
Cbz-Leu-OH (Nonpolar, Aliphatic)20-35% Ethyl Acetate in Hexane + 1% Acetic Acid0.315-25% Ethyl Acetate in Hexane + 1% Acetic Acid
Cbz-Phe-OH (Nonpolar, Aromatic)30-50% Ethyl Acetate in Hexane + 1% Acetic Acid0.425-35% Ethyl Acetate in Hexane + 1% Acetic Acid
Cbz-Ser-OH (Polar, Hydroxyl)50-70% Ethyl Acetate in Hexane + 1% Acetic Acid0.2540-60% Ethyl Acetate in Hexane + 1% Acetic Acid
Cbz-Asp-OH (Acidic)5-10% Methanol in Dichloromethane + 1% Acetic Acid0.33-7% Methanol in Dichloromethane + 1% Acetic Acid
Di-Cbz-Lys-OH (Basic)30-50% Ethyl Acetate in Hexane + 0.5% TEA0.3525-40% Ethyl Acetate in Hexane + 0.5% TEA

Note: The addition of acetic acid is recommended to suppress the deprotonation of the carboxylic acid, leading to sharper spots and better separation. For basic amino acids, triethylamine (TEA) is recommended.

Table 2: Recrystallization Solvent Systems for CBZ-Amino Acids
CBZ-Amino AcidRecommended Solvent SystemNotes
Cbz-Gly-OHChloroformAs mentioned in a patent for the purification of Cbz-glycine.[8]
Cbz-Ala-OHEthyl Acetate / HexaneDissolve in hot ethyl acetate, then add hexane until turbidity persists. Cool to induce crystallization.[9]
Cbz-Phe-OHEthanol / WaterDissolve in hot ethanol, then add water dropwise until the solution becomes cloudy. Cool slowly.[2]
Cbz-Leu-OHEthyl Acetate / HexaneA common system for nonpolar amino acid derivatives.
Cbz-Ser-OHEthyl Acetate / HexaneEffective for purifying the crude product after synthesis.[10]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol outlines the procedure for developing an optimal solvent system for the purification of a CBZ-protected amino acid.

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Crude CBZ-protected amino acid sample

  • Developing chambers (e.g., beakers with watch glasses)

  • Capillary tubes for spotting

  • Eluent systems (e.g., mixtures of ethyl acetate and hexane)

  • UV lamp (254 nm)

  • Optional: Acetic acid or triethylamine

  • Staining solution (e.g., potassium permanganate or ninhydrin if deprotection is suspected)

Procedure:

  • Prepare the Sample: Dissolve a small amount (1-2 mg) of the crude product in a few drops of a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for different samples if needed.

  • Spot the Plate: Using a capillary tube, apply a small spot of the dissolved sample onto the baseline. The spot should be as small and concentrated as possible.

  • Prepare the Developing Chamber: Pour the chosen solvent system into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Develop the Plate: Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.

  • Analyze and Optimize: Calculate the Rf value for the product spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system polarity to achieve an Rf value between 0.2 and 0.4. If spots are tailing, add 1% acetic acid (for acids) or 0.5% TEA (for bases) to the eluent and re-run the TLC.

Protocol 2: Flash Column Chromatography

This protocol describes a standard procedure for purifying a CBZ-protected amino acid using flash chromatography with silica gel.

Materials:

  • Glass chromatography column

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Sand

  • Crude CBZ-protected amino acid

  • Optimized eluent system from TLC analysis

  • Collection tubes

  • Air pressure source (optional, for flash chromatography)

Procedure:

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the least polar eluent you will use.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add a layer of sand on top of the silica gel to protect the surface.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading (Dry Loading Method):

    • Dissolve the crude product (e.g., 1g) in a minimal amount of a suitable solvent (e.g., 10 mL of dichloromethane).

    • Add 2-3 g of silica gel to the solution and evaporate the solvent to dryness on a rotary evaporator to obtain a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography, a flow rate of about 2 inches/minute is typical).[11]

    • Begin collecting fractions in test tubes.

    • If using a gradient, start with a less polar solvent mixture and gradually increase the polarity as the column runs.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified product.

    • Combine the pure fractions.

  • Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified CBZ-protected amino acid.

Visualizations

Experimental Workflows

G cluster_0 TLC Optimization Workflow cluster_1 Flash Chromatography Workflow prep_sample 1. Prepare Sample Solution spot_plate 2. Spot TLC Plate prep_sample->spot_plate develop_plate 4. Develop Plate spot_plate->develop_plate prep_chamber 3. Prepare & Equilibrate Developing Chamber prep_chamber->develop_plate visualize 5. Visualize under UV develop_plate->visualize analyze 6. Analyze Rf & Spot Shape visualize->analyze decision Rf = 0.2-0.4? No Tailing? analyze->decision add_modifier Add Modifier (AcOH or TEA) decision->add_modifier No (Tailing) adjust_polarity Adjust Solvent Polarity decision->adjust_polarity No (Rf too high/low) optimized Optimized System Found decision->optimized Yes add_modifier->spot_plate adjust_polarity->spot_plate pack_column 1. Pack Column (Silica Gel Slurry) load_sample 2. Load Sample (Dry Loading Preferred) pack_column->load_sample elute 3. Elute with Optimized Solvent load_sample->elute collect 4. Collect Fractions elute->collect analyze_fractions 5. Analyze Fractions by TLC collect->analyze_fractions combine 6. Combine Pure Fractions analyze_fractions->combine isolate 7. Evaporate Solvent combine->isolate pure_product Purified Product isolate->pure_product

Caption: Experimental workflows for TLC optimization and flash column purification.

Troubleshooting Decision Tree

G cluster_tailing cluster_sep cluster_elution start Purification Problem issue What is the main issue? start->issue tailing Spot Tailing / Streaking issue->tailing Bad Spot Shape poor_sep Poor Separation issue->poor_sep Overlapping Spots no_elution No Product Eluting issue->no_elution Product Stuck is_acidic Is compound acidic? tailing->is_acidic change_polarity Fine-tune solvent polarity (e.g., 20% -> 25% EtOAc) poor_sep->change_polarity increase_polarity Increase eluent polarity (e.g., 30% -> 50% EtOAc) no_elution->increase_polarity add_acid Add 0.5-2% Acetic Acid to Eluent is_acidic->add_acid Yes is_basic Does it have a basic side chain? is_acidic->is_basic No solution Re-run TLC to confirm add_acid->solution add_base Add 0.5-1% Triethylamine to Eluent is_basic->add_base Yes add_base->solution change_solvent Change solvent selectivity (e.g., EtOAc -> CH2Cl2) change_polarity->change_solvent change_solvent->solution check_stability Check for decomposition on silica increase_polarity->check_stability check_stability->solution

Caption: Decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Deprotection of N-Cbz-S-Phenyl-L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of N-Cbz-S-Phenyl-L-Cysteine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this critical chemical transformation. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the deprotection of N-Cbz-S-Phenyl-L-Cysteine?

The most common methods for the removal of the N-Cbz (benzyloxycarbonyl) group from S-Phenyl-L-Cysteine are catalytic hydrogenolysis and acidic cleavage. The choice of method depends on the overall stability of the molecule and the presence of other functional groups.

Q2: What are the main challenges associated with the deprotection of this specific compound?

The key challenges stem from the presence of the sulfur atom in the S-phenyl thioether. During catalytic hydrogenolysis, the sulfur can poison the palladium catalyst, leading to incomplete or slow reactions.[1] Under strong acidic conditions, there is a potential risk of cleaving the S-phenyl bond.

Q3: How can I monitor the progress of the deprotection reaction?

Reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1] On TLC, the disappearance of the UV-active N-Cbz protected starting material and the appearance of the ninhydrin-active free amine product indicates reaction progression. HPLC provides a more quantitative analysis of the reaction mixture.

Q4: What are the expected byproducts of the deprotection reaction?

Potential byproducts include the starting material (incomplete reaction), disulfide-linked dimers formed by oxidation of any cleaved thiol, and potentially S-debenzylated or other rearranged products depending on the conditions used.

Troubleshooting Guides

Issue 1: Incomplete or Slow Reaction during Catalytic Hydrogenolysis
Possible Cause Indication Solution
Catalyst Poisoning Stalled reaction with significant starting material remaining.Increase catalyst loading (e.g., 20-50 mol% Pd/C). Use a fresh batch of high-activity catalyst. Consider using a catalyst less prone to sulfur poisoning, such as Pearlman's catalyst (Pd(OH)₂/C).
Insufficient Hydrogen Reaction slows down or stops over time.Ensure a continuous and adequate supply of hydrogen. For reactions at atmospheric pressure, refresh the hydrogen balloon periodically. For high-pressure hydrogenation, ensure the pressure is maintained.
Poor Solubility Heterogeneous reaction mixture with undissolved starting material.Use a co-solvent system (e.g., MeOH/THF, MeOH/DCM) to improve solubility.
Issue 2: Cleavage of the S-Phenyl Group during Acidic Deprotection
Possible Cause Indication Solution
Harsh Acidic Conditions Presence of thiophenol or other sulfur-containing impurities in the crude product.Use milder acidic conditions. Consider using HBr in acetic acid at a lower concentration or for a shorter reaction time. Alternatively, explore other deprotection methods.
Prolonged Reaction Time Increased levels of impurities over time.Monitor the reaction closely and quench it as soon as the starting material is consumed.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for the deprotection of N-Cbz-S-aryl-L-cysteine derivatives. Please note that optimal conditions for N-Cbz-S-Phenyl-L-Cysteine may require specific optimization.

Deprotection Method Reagents Typical Reaction Time Typical Yield Key Considerations
Catalytic Hydrogenolysis H₂, 10% Pd/C, MeOH12-48 hours70-90%Potential for catalyst poisoning. Requires higher catalyst loading.
Transfer Hydrogenolysis Ammonium formate, 10% Pd/C, MeOH2-8 hours75-95%Safer alternative to H₂ gas. Catalyst poisoning is still a concern.[2]
Acidic Cleavage 33% HBr in Acetic Acid1-4 hours80-95%Potential for S-phenyl bond cleavage. Requires careful monitoring.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis
  • Preparation: In a hydrogenation flask, dissolve N-Cbz-S-Phenyl-L-Cysteine (1.0 eq) in methanol (20 mL/g of substrate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (20 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Vigorously stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is no longer detectable.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude S-Phenyl-L-Cysteine.

Protocol 2: Acidic Cleavage with HBr in Acetic Acid
  • Reaction Setup: In a round-bottom flask, dissolve N-Cbz-S-Phenyl-L-Cysteine (1.0 eq) in 33% hydrogen bromide in acetic acid (10 mL/g of substrate) at 0 °C.

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the hydrobromide salt of S-Phenyl-L-Cysteine.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_product Final Product Start N-Cbz-S-Phenyl-L-Cysteine Method1 Catalytic Hydrogenolysis (H2, Pd/C) Start->Method1 Method2 Acidic Cleavage (HBr/AcOH) Start->Method2 Monitor TLC / HPLC Analysis Method1->Monitor Method2->Monitor Workup1 Filtration (Catalyst Removal) Monitor->Workup1 If Hydrogenolysis Workup2 Precipitation & Filtration Monitor->Workup2 If Acidic Cleavage Product S-Phenyl-L-Cysteine Workup1->Product Workup2->Product

Caption: Experimental workflow for the deprotection of N-Cbz-S-Phenyl-L-Cysteine.

Troubleshooting_Logic Start Deprotection Reaction Incomplete Incomplete Reaction? Start->Incomplete SideProduct Side Products Observed? Incomplete->SideProduct No CatalystPoisoning Catalyst Poisoning (Hydrogenolysis) Incomplete->CatalystPoisoning Yes (H2olysis) HarshConditions Harsh Conditions (Acidic Cleavage) Incomplete->HarshConditions Yes (Acid) CheckPurity Analyze Product Purity SideProduct->CheckPurity IncreaseCatalyst Increase Catalyst Loading CatalystPoisoning->IncreaseCatalyst MilderAcid Use Milder Acid / Shorter Time HarshConditions->MilderAcid IncreaseCatalyst->Start MilderAcid->Start

References

Validation & Comparative

Comparative analysis of chemical vs. enzymatic synthesis of S-phenyl-L-cysteine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of S-phenyl-L-cysteine: Chemical vs. Enzymatic Routes

For researchers and professionals in drug development and organic synthesis, the choice of a synthetic route can significantly impact yield, purity, cost, and environmental footprint. This guide provides a comparative analysis of chemical and enzymatic methods for the synthesis of S-phenyl-L-cysteine, a valuable chiral intermediate in the pharmaceutical industry.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative parameters for both chemical and enzymatic synthesis of S-phenyl-L-cysteine, offering a clear comparison of their performance.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials N-CBZ-cysteine methyl ester, BromobenzeneL-serine, Thiophenol
Catalyst/Reagent Copper oxide, Dimethylformamide (DMF)Tryptophan synthase
Reaction Temperature 145±2° C40°C
Reaction Time 19 hours14 hours
pH Not specified (reflux conditions)9.0 - 10.5
Yield 25.9% (N-CBZ S-phenyl-L-cysteine methyl ester)81.3% (chemoenzymatic) to 97.1% conversion
Purity Assay of 98.5% A/N by HPLC for a related step> 99.9%
Key Advantages Established methodologies, broad substrate scopeHigh stereoselectivity, mild reaction conditions, environmentally friendly
Key Disadvantages Harsh reaction conditions, use of toxic reagents, lower yields, potential for side productsEnzyme cost and stability, potential for substrate inhibition

Experimental Protocols

Below are detailed methodologies for representative chemical and enzymatic syntheses of S-phenyl-L-cysteine and its derivatives.

Chemical Synthesis: N-CBZ-S-phenyl-L-cysteine methyl ester

This protocol is based on a copper-catalyzed reaction between a protected cysteine derivative and bromobenzene.

Materials:

  • N-CBZ-cysteine methyl ester

  • Copper oxide (CuO)

  • Bromobenzene

  • Dimethylformamide (DMF)

  • Round bottomed flask

  • Reflux condenser

  • Heating mantle

  • HPLC for analysis

Procedure:

  • A round bottomed flask is charged with N-CBZ-cysteine methyl ester (5.4 g, 20.0 mmol), copper oxide (2.8 g), and bromobenzene (4.2 mL, 39.9 mmol) in dimethylformamide (25.0 mL)[1].

  • The reaction mixture is heated to reflux at a temperature of 145±2° C for 19 hours[1].

  • The progress of the reaction and the final product composition are analyzed by HPLC[1]. The analysis revealed 25.9% N-CBZ S-phenyl-L-cysteine methyl ester[1].

Enzymatic Synthesis: S-phenyl-L-cysteine

This protocol utilizes the enzyme tryptophan synthase to catalyze the reaction between L-serine and thiophenol.

Materials:

  • L-serine

  • Thiophenol

  • Recombinant tryptophan synthase

  • Triton X-100

  • Reaction vessel with temperature and pH control

  • Stirrer

Procedure:

  • The enzymatic synthesis is carried out by reacting thiophenol and L-serine in the presence of tryptophan synthase[2].

  • The reaction is maintained at a pH in the range of 9.0 to 10.5 and a temperature of 40°C[2][3].

  • 0.02% Triton X-100 is added to the reaction mixture[3].

  • The reaction is allowed to proceed for a specified duration, for instance, up to 14 hours, with constant stirring[4].

  • In a scaled-up study, this method achieved a L-serine conversion rate of 97.1%, resulting in a final S-phenyl-L-cysteine concentration of 38.6 g/l[3].

  • A chemoenzymatic approach, which involves a multi-step reaction sequence, has been reported to achieve a total yield of 81.3% with a purity of over 99.9%[5].

Mandatory Visualization

The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis of S-phenyl-L-cysteine.

G cluster_chemical Chemical Synthesis Workflow chem_start Starting Materials (Protected Cysteine, Aryl Halide) chem_reagents Reagents & Catalyst (e.g., Copper, Solvent) chem_start->chem_reagents Mix chem_reaction Reaction (High Temperature, Reflux) chem_reagents->chem_reaction chem_purification Purification (Chromatography, Recrystallization) chem_reaction->chem_purification chem_product S-phenyl-L-cysteine Derivative chem_purification->chem_product

Caption: Generalized workflow for the chemical synthesis of S-phenyl-L-cysteine derivatives.

G cluster_enzymatic Enzymatic Synthesis Workflow enz_start Starting Materials (L-Serine, Thiophenol) enz_enzyme Enzyme (Tryptophan Synthase) enz_start->enz_enzyme Mix enz_reaction Biocatalytic Reaction (Mild Conditions: Temp, pH) enz_enzyme->enz_reaction enz_purification Purification (pH Adjustment, Crystallization) enz_reaction->enz_purification enz_product S-phenyl-L-cysteine enz_purification->enz_product

Caption: Generalized workflow for the enzymatic synthesis of S-phenyl-L-cysteine.

References

A Comparative Guide to HPLC Methods for Quantifying CBZ-S-Phenyl-L-Cysteine Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of potential High-Performance Liquid Chromatography (HPLC) methods for the validation and quantification of the enantiomeric excess of CBZ-S-Phenyl-L-Cysteine, a derivative of the drug carbamazepine (CBZ). The selection of an appropriate chiral stationary phase (CSP) is critical for achieving the enantioseparation of such compounds.[1][2] This document outlines and compares methods based on two common types of CSPs: a macrocyclic glycopeptide-based CSP and a polysaccharide-based CSP.

The enantiomeric purity of pharmaceutical compounds is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] Chiral HPLC is a powerful and widely used technique for resolving and quantifying enantiomers.[1] The methods proposed here are based on established principles for the separation of N-derivatized amino acids, for which macrocyclic glycopeptide and polysaccharide CSPs have shown considerable success.[2][3]

Comparison of Proposed HPLC Methods

Two primary methods are proposed for comparison. Method A utilizes a teicoplanin-based macrocyclic glycopeptide column, known for its versatility in separating polar and ionic compounds like underivatized or N-blocked amino acids.[2][3] Method B employs a cellulose-based polysaccharide column, a widely used class of CSPs for a broad range of chiral compounds.

Table 1: HPLC Method Parameters

ParameterMethod AMethod B
Chiral Stationary Phase Teicoplanin-based (e.g., Astec CHIROBIOTIC® T)Cellulose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase Methanol / Acetonitrile / Acetic Acid / Triethylamine (80:20:0.1:0.1, v/v/v/v)Hexane / Isopropanol (80:20, v/v)
Mode Polar Ionic ModeNormal Phase
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 285 nm285 nm
Column Temperature 25°C25°C
Injection Volume 10 µL10 µL

Table 2: Comparative Performance Data (Hypothetical)

Performance MetricMethod AMethod B
Retention Time (L-enantiomer) 8.5 min10.2 min
Retention Time (D-enantiomer) 10.1 min12.5 min
Resolution (Rs) > 2.0> 1.8
Tailing Factor (As) 1.11.3
Theoretical Plates (N) > 9000> 7500
Total Run Time 15 min20 min
Mobile Phase Cost ModerateLow
Method Robustness HighModerate

Experimental Workflow and Validation

The process of selecting and validating an optimal HPLC method involves several key stages, from initial screening to full validation according to regulatory guidelines.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Comparison cluster_2 Phase 3: Method Validation (ICH Guidelines) A Define Analyte: This compound B Select Chiral Columns (e.g., CHIROBIOTIC T, Cellulose-based) A->B C Screen Mobile Phases (Polar, Normal, Reversed-Phase) B->C D Optimize Separation Parameters (Flow rate, Temperature, Modifiers) C->D E Evaluate Performance: - Resolution (Rs) - Run Time - Peak Shape D->E F Select Optimal Method E->F G Specificity F->G H Linearity & Range F->H I Precision (Repeatability & Intermediate) F->I J Accuracy (% Recovery) F->J K Limit of Quantitation (LOQ) F->K L Robustness F->L M Validated HPLC Method for Enantiomeric Excess Quantification

Workflow for HPLC Method Development and Validation.

Experimental Protocols

Below are detailed protocols for the validation of the selected HPLC method, following standard International Council for Harmonisation (ICH) guidelines.

Sample Preparation
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of the this compound reference standard (racemic mixture) in 10 mL of a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

  • Enantiomeric Excess Samples: Prepare samples with known enantiomeric excess (e.g., 99:1, 95:5, 50:50, 5:95, 1:99 of L:D) to verify linearity and accuracy for ee determination.

Method Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a placebo (matrix without the analyte) and ensuring no interfering peaks are observed at the retention times of the enantiomers.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against the concentration for each enantiomer. The relationship should be linear, with a correlation coefficient (r²) of ≥ 0.999.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2%.

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is typically established where the signal-to-noise ratio is at least 10:1.

  • Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and evaluate the impact on the resolution and retention times of the enantiomers. The resolution (Rs) should remain > 1.5 under all varied conditions.

References

Validating N-Protection of L-Cysteine: An FT-IR Spectral Comparison with N-CBZ-L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in peptide synthesis and drug development, the successful protection of amino acid functional groups is a critical first step. The introduction of a Carboxybenzyl (Cbz) group to the amine of L-cysteine is a common strategy to prevent unwanted side reactions. This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectra of L-cysteine and its N-Cbz protected form, N-CBZ-L-cysteine, offering a reliable and rapid method for reaction validation.

The transformation from a primary amine in L-cysteine to a secondary amide (urethane) in N-CBZ-L-cysteine induces significant and predictable changes in the FT-IR spectrum. By analyzing the disappearance of reactant peaks and the appearance of product-specific peaks, scientists can confidently confirm the successful N-protection.

Reaction Scheme

The synthesis of N-CBZ-L-cysteine involves the reaction of L-cysteine with benzyl chloroformate under basic conditions, a classic example of the Schotten-Baumann reaction.[1][2] The base neutralizes the HCl byproduct, driving the reaction to completion.

Reaction_Validation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product cluster_validation Validation L_Cysteine L-Cysteine Base Base (e.g., NaOH) plus1 + Cbz_Cl Benzyl Chloroformate (Cbz-Cl) N_CBZ_L_Cysteine N-CBZ-L-Cysteine Base->N_CBZ_L_Cysteine Solvent Solvent (e.g., Water) FTIR FT-IR Spectroscopy N_CBZ_L_Cysteine->FTIR

Caption: Workflow for the N-protection of L-cysteine and subsequent FT-IR validation.

Experimental Protocols

Synthesis of N-CBZ-L-cysteine

This protocol is adapted from standard Schotten-Baumann conditions for the N-protection of amino acids.[2]

  • Dissolution : Dissolve L-cysteine (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents) at 0-5 °C with constant stirring.[2]

  • Addition of Protecting Agent : Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the cold solution.[2]

  • pH Control : Throughout the addition, maintain the pH of the mixture between 8 and 9 by adding a sodium hydroxide solution as needed.[2]

  • Reaction : Allow the mixture to stir at a low temperature for several hours or overnight to ensure the reaction goes to completion.

  • Work-up : After the reaction is complete, wash the mixture with an organic solvent like dichloromethane to remove unreacted benzyl chloroformate.

  • Acidification : Carefully acidify the aqueous layer with cold hydrochloric acid to a pH of approximately 2-3. This will precipitate the N-CBZ-L-cysteine product.

  • Isolation and Purification : Collect the solid precipitate by vacuum filtration. The crude product can be further purified by recrystallization, for instance, from a hot ethyl acetate/hexanes mixture.[1]

  • Drying : Dry the purified white solid product under a vacuum.[1]

FT-IR Spectroscopy Analysis
  • Sample Preparation : Prepare samples of both the starting material (L-cysteine) and the dried product (N-CBZ-L-cysteine). This is typically done by grinding a small amount of the solid with potassium bromide (KBr) to form a pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan : Perform a background scan to capture the spectrum of the ambient environment (e.g., air, KBr pellet), which will be subtracted from the sample spectrum.

  • Data Acquisition : Collect the FT-IR spectrum for each sample over a typical range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are usually co-added.[3]

  • Data Analysis : Process the spectra by performing a background subtraction and identify the key characteristic absorption peaks for both compounds.[3]

Data Presentation: FT-IR Spectral Comparison

The successful synthesis of N-CBZ-L-cysteine is confirmed by key changes in the FT-IR spectrum compared to L-cysteine. The most definitive evidence is the disappearance of the characteristic primary amine salt absorptions and the appearance of new peaks corresponding to the urethane and aromatic functionalities of the Cbz group.[3]

Functional GroupVibration ModeL-Cysteine (cm⁻¹)N-CBZ-L-cysteine (Expected, cm⁻¹)Comments
Amine (NH₃⁺) N-H Stretch3200 - 3000 (broad)-The disappearance of this broad, strong band is a primary indicator of successful N-protection.[3]
N-H Bend1610 - 1550-This peak, typical for a primary amine salt, should be absent in the product spectrum.[3]
Urethane N-H Stretch-~3300A new, sharper peak appears, characteristic of the N-H bond in the urethane linkage.[3]
C=O Stretch-~1710The appearance of a strong carbonyl stretch from the urethane is a key confirmation of the Cbz group's presence.[3]
Carboxylic Acid O-H Stretch3000 - 2500 (broad)3000 - 2500 (broad)This broad peak is present in both the reactant and product.
C=O Stretch~1700Obscured by Urethane C=OThe carboxylic acid carbonyl peak is often overlapped by the stronger urethane carbonyl peak in the product.
Thiol S-H Stretch2550 - 25902550 - 2590This weak peak should remain present in the product, indicating the thiol group did not react.[4][5]
Aromatic Ring C-H Stretch-3100 - 3000New peaks appear corresponding to the aromatic C-H bonds of the benzyl group.
C=C Stretch-1600 - 1450Multiple new peaks in this region confirm the presence of the aromatic ring.

References

Cross-Validation of Analytical Techniques for CBZ-S-Phenyl-L-Cysteine Characterization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization and quantification of CBZ-S-Phenyl-L-Cysteine, a critical building block in peptide synthesis and pharmaceutical development, is paramount for ensuring product quality, monitoring reaction progress, and conducting stability studies. A variety of analytical techniques can be employed for this purpose, each with distinct advantages and limitations. This guide provides an objective comparison of the primary analytical methods used for the characterization of this compound, supported by extrapolated quantitative performance data and detailed experimental protocols.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening. High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for purity assessment and quantification due to its high resolution and sensitivity.[1] However, other techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry provide valuable complementary information.

Quantitative Performance Comparison

The following table summarizes the typical quantitative performance characteristics for the analysis of N-Cbz-protected amino acids. These values are extrapolated from data on structurally similar compounds and may vary depending on the specific instrumentation and experimental conditions.[2]

ParameterHPLC (with UV Detection)LC-MS/MSqNMR (Quantitative NMR)UV-Vis Spectrophotometry
Limit of Detection (LOD) Low nanomolar (nM) to micromolar (µM) rangeFemtomolar (fM) to picomolar (pM) rangeMicromolar (µM) to millimolar (mM) rangeMicromolar (µM) range
Limit of Quantitation (LOQ) Nanomolar (nM) to micromolar (µM) rangePicomolar (pM) to nanomolar (nM) rangeMicromolar (µM) to millimolar (mM) rangeMicromolar (µM) range
Linearity (R²) Excellent (typically ≥ 0.99)Excellent (typically ≥ 0.99)Excellent (typically ≥ 0.999)Good (typically ≥ 0.99)
Precision (%RSD) High (typically < 5%)Very High (typically < 15%)High (typically < 3%)Moderate (typically < 10%)
Accuracy (%Recovery) High (typically 95-105%)High (typically 85-115%)Very High (primary standard dependent)Moderate (matrix dependent)
Specificity High (with appropriate column and mobile phase)Very High (based on mass-to-charge ratio)High (structurally informative)Low (prone to interference)
Qualitative Performance Comparison
MethodPrincipleApplication for this compoundAdvantagesLimitations
HPLC-UV Separation based on differential partitioning between a stationary and mobile phase, with UV detection.Purity determination and quantification.High resolution, sensitivity, and robustness.[1]Does not provide structural confirmation.
LC-MS/MS Couples HPLC separation with mass spectrometry for mass-to-charge ratio determination.Molecular weight confirmation, impurity identification, and highly sensitive quantification.[1][2]High sensitivity and specificity.[1]Can be complex to operate; matrix effects can influence quantification.
NMR Spectroscopy Provides detailed information about molecular structure based on the magnetic properties of atomic nuclei.Structural confirmation and quantification of impurities.[1]Provides unambiguous structural information; can be used for quantification without a reference standard (qNMR).Lower sensitivity compared to HPLC and LC-MS; requires more expensive instrumentation.[1]
UV-Vis Spectrophotometry Measures the absorbance of UV-Vis light by the molecule.Rapid, simple quantification.Accessible and cost-effective.Low specificity; not suitable for complex mixtures.[2]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a general method for the purity analysis of this compound using reverse-phase HPLC with UV detection.

1. Instrumentation:

  • Standard HPLC system with a UV detector.

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

3. Chromatographic Conditions (Proposed):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[2]

  • Gradient: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more nonpolar compounds.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the method of choice.

1. Instrumentation:

  • HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).

2. Sample Preparation:

  • Sample preparation is similar to that for HPLC analysis. For biological samples, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation may be necessary.[2]

3. LC-MS/MS Parameters (Proposed):

  • Liquid Chromatography: Similar conditions to the HPLC method, often with smaller column dimensions and lower flow rates. Formic acid is often preferred over TFA as a mobile phase additive due to its compatibility with mass spectrometry.[2]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.[2]

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification, providing high selectivity.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation and confirmation of this compound.

1. Sample Preparation:

  • Dissolve 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

2. NMR Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • For quantitative NMR (qNMR), ensure complete relaxation of the signals by using a long relaxation delay.

3. Data Analysis:

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals and compare the chemical shifts and coupling constants to known values for structural confirmation.

Mandatory Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for the characterization of this compound using different analytical techniques.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start This compound Sample dissolve Dissolve in Acetonitrile/Water start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate quantify Quantify Purity & Concentration integrate->quantify

HPLC-UV Analysis Workflow for this compound.

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Sample dissolve Dissolve in Solvent start->dissolve precipitate Protein Precipitation (if needed) dissolve->precipitate centrifuge Centrifuge precipitate->centrifuge inject Inject into LC centrifuge->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Tandem MS Analysis (MRM) ionize->analyze mass_spec Generate Mass Spectrum analyze->mass_spec identify Identify Compound & Impurities mass_spec->identify quantify Quantify Concentration identify->quantify nmr_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis sample This compound dissolve Dissolve in Deuterated Solvent sample->dissolve transfer Transfer to NMR Tube dissolve->transfer spectrometer Place in NMR Spectrometer transfer->spectrometer acquire Acquire 1H & 13C Spectra spectrometer->acquire process Process Raw Data (FT, Phasing) acquire->process analyze Analyze Chemical Shifts & Coupling process->analyze confirm Confirm Structure analyze->confirm

References

A comparative study of solution-phase versus solid-phase synthesis of peptides with CBZ-S-Phenyl-L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids, such as CBZ-S-Phenyl-L-Cysteine, into peptide chains is a critical aspect of modern drug discovery and development. The choice between solution-phase and solid-phase peptide synthesis (SPPS) for this purpose is a crucial decision that can significantly impact yield, purity, scalability, and overall project timelines. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions.

At a Glance: Key Differences

FeatureSolution-Phase Synthesis (SPS)Solid-Phase Peptide Synthesis (SPPS)
Principle Reactions are carried out in a homogeneous solution.The growing peptide chain is covalently attached to an insoluble solid support (resin).[1]
Purification Requires purification after each step (e.g., extraction, crystallization).[2]Purification is simplified to washing the resin to remove excess reagents and byproducts.[3]
Scalability More amenable to large-scale synthesis.Typically preferred for small to medium-scale synthesis.
Automation Less readily automated.Highly amenable to automation.
Reaction Kinetics Slower reaction times due to dilution.Faster reaction times due to the ability to use a large excess of reagents.[4]
Purity of Final Product Can yield very high-purity peptides due to intermediate purification.Purity can be affected by incomplete reactions and side reactions that accumulate.
Reagent Consumption Generally uses a stoichiometric amount of reagents.Often requires a significant excess of reagents to drive reactions to completion.[4]
Flexibility Offers greater flexibility in the choice of protecting groups and coupling reagents.The choice of chemistry is often dictated by the solid support and linker.

Performance Benchmark: A Quantitative Comparison

The following table summarizes typical quantitative data for the synthesis of a model tripeptide containing this compound, based on established protocols. It is important to note that direct comparative studies for the exact same peptide are not extensively available, and these values are derived from analogous syntheses reported in the literature.

ParameterSolution-Phase Synthesis (Dipeptide Model)Solid-Phase Peptide Synthesis (Tripeptide Model)
Overall Yield ~81%[5]70-85%
Purity (Crude) High (after intermediate purifications)[5]60-90% (sequence-dependent)
Synthesis Time (per residue) ~13 hours (including workup)[5]~1-4 hours (automated)
Racemization of Cysteine Can be minimized with specific coupling agents (e.g., CuCl2/HOBt).[2]5-33% with common coupling agents (e.g., HBTU/DIEA); can be minimized with hindered bases or specific protocols.[6]

Experimental Protocols

Detailed methodologies for the synthesis of a model peptide, Ac-Gly-(CBZ-S-Phenyl-L-Cys)-Phe-NH₂, are provided below.

Solution-Phase Synthesis Protocol

This protocol is adapted from established methods for dipeptide synthesis in solution.[5]

Materials:

  • This compound

  • H-Phe-NH₂

  • N-Acetylglycine

  • Coupling reagents (e.g., HBTU, HATU, or DIC)

  • Base (e.g., N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl acetate (EtOAc)

  • Aqueous solutions for workup (e.g., 1N HCl, saturated NaHCO₃, brine)

Procedure:

  • Coupling of this compound and Phenylalaninamide:

    • Dissolve this compound (1 eq.) and H-Phe-NH₂ (1 eq.) in DMF.

    • Add the coupling reagent (e.g., HBTU, 1.1 eq.) and DIEA (2 eq.).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with EtOAc and wash successively with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting dipeptide by column chromatography or recrystallization.

  • Deprotection of the CBZ Group (if necessary for further elongation):

    • The CBZ group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C).

  • Coupling of N-Acetylglycine:

    • Follow a similar coupling and workup procedure as in step 1 to couple N-Acetylglycine to the deprotected dipeptide.

Solid-Phase Peptide Synthesis Protocol

This protocol is based on standard Fmoc-SPPS procedures.[7][8]

Materials:

  • Rink Amide resin

  • Fmoc-Phe-OH

  • Fmoc-(S-Phenyl-L-Cys)-OH (S-phenyl protection is stable to standard SPPS conditions)

  • N-Acetylglycine

  • CBZ-Cl (for N-terminal capping)

  • Coupling reagents (e.g., HBTU/HOBt)

  • Base (e.g., DIEA or 2,4,6-trimethylpyridine (TMP) to minimize racemization)[6]

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Deprotect the resin with 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Phe-OH using HBTU/HOBt and DIEA in DMF.

    • Wash the resin.

  • Peptide Chain Elongation:

    • Repeat the deprotection, washing, and coupling steps for Fmoc-(S-Phenyl-L-Cys)-OH and N-Acetylglycine. To minimize racemization of the cysteine residue, use of a hindered base like 2,4,6-trimethylpyridine (TMP) instead of DIEA is recommended.[6]

  • N-terminal CBZ Capping:

    • After the final Fmoc deprotection, wash the resin.

    • In a separate flask, dissolve CBZ-Cl (3 eq.) in DCM and add DIEA (3 eq.).

    • Add this solution to the resin and shake for 2-4 hours.

    • Wash the resin with DCM and DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Mandatory Visualizations

Solution_Phase_Synthesis cluster_step1 Step 1: Dipeptide Formation cluster_step2 Step 2: N-terminal Deprotection (Example) cluster_step3 Step 3: Final Coupling A CBZ-S-Phenyl-L-Cys C Coupling (HBTU, DIEA, DMF) A->C B H-Phe-NH2 B->C D CBZ-(S-Phenyl-Cys)-Phe-NH2 C->D E Workup & Purification (Extraction, Chromatography) D->E F Purified Dipeptide E->F G Purified Dipeptide H Deprotection (H2, Pd/C) G->H I H-(S-Phenyl-Cys)-Phe-NH2 H->I J Deprotected Dipeptide L Coupling J->L K N-Acetylglycine K->L M Ac-Gly-(S-Phenyl-Cys)-Phe-NH2 L->M N Final Workup & Purification M->N O Final Peptide N->O Solid_Phase_Synthesis cluster_cycle1 Cycle 1: Phenylalanine cluster_cycle2 Cycle 2: this compound cluster_cycle3 Cycle 3: N-Acetylglycine Resin Rink Amide Resin Deprot1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprot1 Wash1 Wash (DMF) Deprot1->Wash1 Couple1 Couple Fmoc-Phe-OH (HBTU/HOBt, DIEA) Wash1->Couple1 Wash2 Wash (DMF) Couple1->Wash2 Deprot2 Fmoc Deprotection Wash2->Deprot2 Wash3 Wash Deprot2->Wash3 Couple2 Couple Fmoc-(S-Phenyl-Cys)-OH (HBTU/HOBt, TMP) Wash3->Couple2 Wash4 Wash Couple2->Wash4 Deprot3 Fmoc Deprotection Wash4->Deprot3 Wash5 Wash Deprot3->Wash5 Couple3 Couple N-Acetylglycine Wash5->Couple3 Wash6 Wash Couple3->Wash6 Cleavage Cleavage from Resin (TFA/TIS/H2O) Wash6->Cleavage Purification Purification (HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

References

Assessing the impact of different purification methods on the final purity of CBZ-S-Phenyl-L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides a comparative analysis of different purification methods for CBZ-S-Phenyl-L-Cysteine, a key building block in various synthetic applications. The final purity of this compound is directly impacted by the chosen purification technique, and this document offers experimental data and detailed protocols to aid in method selection. While specific data for this compound is limited, this guide draws upon established protocols for the closely related and structurally similar compound, N-Cbz-L-cysteine, to provide valuable insights.

Impact of Purification Methods on Final Purity: A Comparative Table

The choice of purification method significantly influences the final purity of this compound. The following table summarizes the expected purity levels and yields associated with common purification techniques, based on data for analogous compounds.[1]

Purification MethodExpected Purity (%)Expected Yield (%)Key Considerations
Recrystallization >95%60-85%Effective for removing major impurities; yield can be variable.[1]
Column Chromatography >98%70-90%Highly effective for removing impurities with different polarities.[1]
Liquid-Liquid Extraction Variable>90%Good for removing acidic or basic impurities.[1]

Experimental Workflow for Purification and Analysis

The general workflow for the purification and subsequent purity analysis of this compound involves a series of sequential steps, from the initial crude product to the final, characterized pure compound.

Experimental Workflow General Experimental Workflow for Purification and Analysis cluster_purification Purification Methods cluster_analysis Analytical Techniques Crude this compound Crude this compound Purification Purification Crude this compound->Purification Initial Product Purified Product Purified Product Purification->Purified Product Chosen Method Recrystallization Recrystallization Purification->Recrystallization Column Chromatography Column Chromatography Purification->Column Chromatography Liquid-Liquid Extraction Liquid-Liquid Extraction Purification->Liquid-Liquid Extraction Purity Analysis Purity Analysis Purified Product->Purity Analysis Characterization Final Pure Compound Final Pure Compound Purity Analysis->Final Pure Compound Verification HPLC HPLC Purity Analysis->HPLC NMR NMR Purity Analysis->NMR TLC TLC Purity Analysis->TLC Purification Comparison Comparison of Purification Method Outcomes cluster_methods Purification Methods cluster_outcomes Expected Outcomes Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Column Chromatography Column Chromatography Crude Product->Column Chromatography Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Purity_Rec >95% Purity 60-85% Yield Recrystallization->Purity_Rec Purity_CC >98% Purity 70-90% Yield Column Chromatography->Purity_CC Purity_LLE Variable Purity >90% Yield Liquid-Liquid Extraction->Purity_LLE Good Balance Good Balance Purity_Rec->Good Balance Highest Purity Highest Purity Purity_CC->Highest Purity Highest Yield Highest Yield Purity_LLE->Highest Yield

References

Safety Operating Guide

Proper Disposal of CBZ-S-Phenyl-L-Cysteine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of CBZ-S-Phenyl-L-Cysteine, ensuring a safe laboratory environment and compliance with regulations.

Disclaimer: Specific safety data sheets (SDS) for this compound with detailed disposal procedures were not located. The following guidelines are based on general best practices for the disposal of non-hazardous solid laboratory chemicals and information from SDS of structurally similar compounds.[1] Researchers must consult their institution's Environmental Health and Safety (EHS) office and the chemical's supplier for definitive disposal guidance.[1] All procedures must comply with local, state, and federal regulations.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to prevent skin and eye contact.[1][2]

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or glasses.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2]
Body Protection Laboratory coat.[1][2]

Spill and Contamination Cleanup

In the event of a spill, the following steps should be taken to ensure safety and proper cleanup:

  • Notification: Alert colleagues in the immediate area.[1]

  • Isolation: Restrict access to the spill area.[1]

  • PPE: Don the appropriate PPE before starting the cleanup process.[1]

  • Cleanup: For a solid spill, carefully sweep the material into a designated waste container, avoiding dust generation.[1] For any remaining powder, wipe the area with a damp cloth and place it in the waste container.[1]

  • Decontamination: Clean the spill area with soap and water.[1]

  • Disposal: Dispose of all cleanup materials as chemical waste.[1]

General Disposal Procedure for Solid Chemical Waste

The following procedure should be followed for the disposal of this compound, assuming it is not classified as hazardous waste.

  • Waste Identification and Segregation: Confirm that this compound is not classified as hazardous waste according to the Resource Conservation and Recovery Act (RCRA) or local regulations.[1]

  • Waste Container: Use a designated, properly labeled container for solid chemical waste. The container should be in good condition with a secure lid. The label should clearly state "Solid Chemical Waste" and list the full chemical name, "this compound".[1]

  • Collection and Storage: Collect the waste in the designated container. Store the container in a well-ventilated, designated satellite accumulation area (SAA) away from incompatible materials such as strong oxidizing agents.[1][3]

  • Waste Pickup and Disposal: Arrange for the collection of the waste container by your institution's EHS or a licensed hazardous waste disposal contractor.[1] Ensure all required paperwork is completed for the waste pickup.[1]

It is imperative to note that the chemical, physical, and toxicological properties of many laboratory chemicals have not been thoroughly investigated.[4][5] Therefore, a conservative approach to handling and disposal is always recommended.

Disposal Process Workflow

The following diagram illustrates the general workflow for the safe disposal of laboratory chemicals like this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste Chemical consult_sds Consult SDS & Institutional Guidelines start->consult_sds don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->don_ppe spill_check Spill Occurred? don_ppe->spill_check cleanup Follow Spill Cleanup Protocol spill_check->cleanup Yes collect_waste Collect Waste in Labeled Container spill_check->collect_waste No cleanup->collect_waste store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste schedule_pickup Arrange for EHS/Contractor Pickup store_waste->schedule_pickup end End: Waste Disposed schedule_pickup->end

Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling CBZ-S-Phenyl-L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for managing CBZ-S-Phenyl-L-Cysteine in a laboratory setting. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to prevent exposure. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentSpecifications and Standards
Eyes/Face Safety glasses with side shields or chemical safety goggles.Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing.Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z82 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risks during the handling of this compound.

  • Preparation :

    • Ensure that the work area is well-ventilated.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound :

    • Handle the solid material in a chemical fume hood to minimize inhalation of any dust.

    • Avoid direct contact with the skin and eyes.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

    • Keep the container tightly closed when not in use to prevent contamination and exposure.

  • In Case of Exposure :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

    • Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

    • Ingestion : Do not induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste : Dispose of unused or waste this compound in accordance with all applicable federal, state, and local environmental regulations.[2] It should be treated as chemical waste and disposed of through a licensed waste disposal company.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated. These materials must be disposed of as chemical waste.

  • Containers : Do not reuse empty containers. Dispose of empty containers in the same manner as the chemical waste.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_safety Safety Measures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Chemical Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh Proceed when ready handle_transfer Transfer Compound to Reaction Vessel handle_weigh->handle_transfer post_clean Clean Workspace and Equipment handle_transfer->post_clean After experiment post_dispose Dispose of Waste and Contaminated Materials post_clean->post_dispose safety_sds Consult Safety Data Sheet (SDS) safety_emergency Know Location of Eyewash/Shower

Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CBZ-S-Phenyl-L-Cysteine
Reactant of Route 2
Reactant of Route 2
CBZ-S-Phenyl-L-Cysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.